6-Hydroxynicotinamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNYDVHEUXWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190153 | |
| Record name | 6-Hydroxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3670-59-5 | |
| Record name | 6-Hydroxynicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3670-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide, a pyridinecarboxamide derivative, is a metabolite of nicotinamide (a form of vitamin B3). Its chemical structure, characterized by a hydroxyl group at the 6-position of the pyridine ring, distinguishes it from its well-studied precursor and suggests unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at facilitating further research and exploration of its therapeutic potential.
Chemical Properties
This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a solid, pale-yellow to yellow compound.[1] It exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, with the pyridone form generally being more stable.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxamide | [1] |
| Synonyms | 6-Hydroxypyridine-3-carboxamide, 6-Oxo-1,6-dihydronicotinamide | [2] |
| CAS Number | 3670-59-5 | [2] |
| Chemical Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Pale-yellow to yellow solid | [1] |
| Melting Point | >300 °C | |
| Boiling Point | 466.3 °C (Predicted) | [4] |
| pKa | 10.28 ± 0.10 (Predicted) | |
| XLogP3 | -1.2 (Predicted) | [4] |
Note: Some physical properties are predicted values and await experimental verification.
Table 2: Spectral Data Summary of this compound and Related Compounds
| Spectral Data | This compound (Predicted/Inferred) | Nicotinamide (Experimental) | 6-Hydroxynicotinic Acid (Experimental) |
| ¹H NMR (ppm) | Expected signals for aromatic protons and amide protons. | Signals observed for aromatic protons and amide protons.[5] | Signals observed for aromatic protons.[6] |
| ¹³C NMR (ppm) | Expected signals for aromatic carbons and carbonyl carbon. | Signals observed for aromatic carbons and carbonyl carbon.[7] | Signals observed for aromatic carbons and carboxyl carbon.[6] |
| FT-IR (cm⁻¹) | Expected peaks for N-H, C=O, and aromatic C-H stretching. | Characteristic peaks for N-H, C=O, and aromatic C-H stretching.[8][9] | Characteristic peaks for O-H, C=O, and aromatic C-H stretching.[6] |
| Mass Spec. (m/z) | Predicted [M+H]⁺ at 139.05020.[10] | [M+H]⁺ at 123.0553. | [M-H]⁻ at 138.0197.[6] |
Experimental Protocols
Synthesis of this compound
Conceptual Workflow for the Synthesis of this compound:
Caption: Conceptual synthesis pathway for this compound.
Detailed Methodology (Hypothetical):
-
Synthesis of 6-Hydroxynicotinic Acid: This precursor can be synthesized via enzymatic hydroxylation of nicotinic acid using microorganisms such as Achromobacter xylosoxydans.[11][12][13] The process typically involves incubating the microorganism with a solution of sodium nicotinate, followed by acidification to precipitate the 6-hydroxynicotinic acid.[11]
-
Activation of the Carboxylic Acid: The carboxylic acid group of 6-hydroxynicotinic acid would first need to be activated to facilitate amidation. This can be achieved by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or to an active ester.
-
Amidation: The activated acyl derivative is then reacted with ammonia or an ammonia source, such as ammonium hydroxide, to form the amide, yielding this compound.
Purification:
Purification of the final product would likely involve recrystallization from a suitable solvent or solvent mixture. Given its polar nature, a mixture of water and a polar organic solvent like ethanol could be effective. The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
Quantification:
Quantitative analysis of this compound can be performed using HPLC with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's absorbance maximum.
Biological Activity and Signaling Pathways
The biological role of this compound is primarily understood in the context of nicotinamide metabolism. It is a known urinary metabolite of nicotinamide in rats.[14]
Nicotinamide Metabolism Pathway:
Caption: Formation of this compound from Nicotinamide.
While the specific biological activities of this compound are not extensively studied, its structural similarity to nicotinamide suggests it could potentially interact with enzymes that utilize nicotinamide as a substrate or regulator. However, one study on the nicotinamidase from Mycobacterium tuberculosis found that 6-aminonicotinamide, a related compound, did not show any enzymatic activity, suggesting a degree of specificity in these enzymes.[15]
Further research is warranted to explore the potential pharmacological effects of this compound, including its potential cytotoxicity and its ability to modulate signaling pathways. Studies on other nicotinamide derivatives have shown a range of biological activities, from antifungal properties to inhibition of enzymes like acetylcholinesterase, suggesting that modifications to the nicotinamide scaffold can lead to diverse biological functions.
Applications in Drug Development
The potential of this compound as a drug candidate remains largely unexplored. However, the pyridinecarboxamide scaffold is a common feature in many pharmacologically active compounds. For instance, various derivatives of nicotinamide have been investigated for their potential as inhibitors of enzymes such as histone deacetylases and as antagonists for receptors like TRPV1.[16]
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents. Its role as a metabolite also makes it a person of interest in pharmacokinetic and drug metabolism studies of nicotinamide-based therapies.
Conclusion
This compound is a metabolite of nicotinamide with defined chemical properties, although some experimental data is still needed. While direct, detailed experimental protocols for its synthesis are not abundant, plausible synthetic routes can be designed based on established organic chemistry principles. The biological activity of this compound is an area ripe for further investigation, with its structural similarity to nicotinamide suggesting potential interactions with various biological targets. This technical guide serves as a foundational resource to encourage and support further research into the chemical and biological landscape of this intriguing molecule, which may hold untapped potential in the field of drug discovery and development.
References
- 1. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 13. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Story of 6-Hydroxynicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxynicotinamide, a metabolite of nicotinamide (a form of vitamin B3), is a molecule of growing interest within the scientific community. While its presence in biological systems has been acknowledged, a comprehensive understanding of its synthesis, biological functions, and potential therapeutic applications remains an evolving field of study. This technical guide provides a consolidated overview of the current knowledge surrounding this compound, with a focus on its chemical properties, synthesis, and its role within the broader context of NAD+ metabolism.
Chemical and Physical Properties
This compound, systematically named 6-oxo-1,6-dihydropyridine-3-carboxamide, is a pyridinone derivative. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 3670-59-5 | N/A |
| Molecular Formula | C₆H₆N₂O₂ | N/A |
| Molecular Weight | 138.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Synonyms | 6-Oxo-1,6-dihydronicotinamide, 6-Hydroxy-3-pyridinecarboxamide | N/A |
Synthesis of this compound
While detailed, step-by-step experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, related synthesis strategies for similar compounds offer valuable insights. The synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, for instance, involves a multi-step process that could potentially be adapted.[1][2][3] A patented method for the preparation of the related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, utilizes a hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine in water.[4]
Conceptual Experimental Workflow for Synthesis:
A potential synthetic route could involve the hydrolysis of a nitrile precursor or the amidation of a carboxylic acid derivative. The following diagram illustrates a generalized workflow for such a synthesis.
Biological Significance and Metabolic Context
This compound is recognized as a urinary metabolite of nicotinamide and niacin, indicating its formation within biological systems.[5] Its primary significance lies within the intricate network of NAD+ metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous redox reactions and a substrate for key signaling enzymes.
The conversion of nicotinamide to this compound is an enzymatic process, although the specific enzymes responsible for this hydroxylation in mammals are not yet fully characterized. This metabolic step is part of the broader detoxification and elimination pathway for excess nicotinamide.
The NAD+ Salvage Pathway and the Position of this compound:
The NAD+ salvage pathway is a critical metabolic route that recycles nicotinamide back into NAD+. This pathway is essential for maintaining cellular NAD+ levels, which are consumed by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The formation of this compound represents a branch from this central pathway, diverting nicotinamide towards excretion.
Potential Biological Activities and Future Research Directions
The biological activity of this compound itself is an area that warrants further investigation. Given its structural similarity to nicotinamide, it is plausible that it may interact with enzymes that utilize nicotinamide as a substrate or regulator.
Potential areas of future research include:
-
Enzyme Interactions: Investigating whether this compound can inhibit or modulate the activity of NAD+-consuming enzymes like sirtuins and PARPs. Nicotinamide itself is a known inhibitor of these enzymes.[6][7]
-
Signaling Pathways: Exploring if this compound can influence cellular signaling pathways. For instance, the SIRT6 sirtuin is known to affect various pathways involved in aging, DNA repair, and metabolism.[8][9]
-
Pharmacokinetics and Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound could inform its potential as a therapeutic agent or a lead compound for drug development.
Conclusion
This compound stands at the intersection of vitamin metabolism and cellular signaling. While its role as a metabolite of nicotinamide is established, its own biological functions are largely uncharted territory. A deeper understanding of its synthesis, enzymatic interactions, and potential effects on cellular pathways will be crucial in unlocking its full scientific and therapeutic potential. This technical guide serves as a foundation for researchers and drug development professionals to build upon as the story of this intriguing molecule continues to unfold.
References
- 1. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and inflammation regulation of sirtuins: New insights into common oral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Likely Relevant to Sirtuin 6 Effects on Longevity – Fight Aging! [fightaging.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structure, characterized by a pyridinone ring with a carboxamide substituent, suggests potential biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, and insights into its potential biological relevance. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related compounds and computational predictions to offer a thorough understanding of its molecular characteristics.
Molecular Identity and Physicochemical Properties
This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a small organic molecule with the chemical formula C₆H₆N₂O₂.[1][2] Its structure features a pyridine ring system that exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms, with the latter being predominant.
Table 1: Key Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 6-oxo-1,6-dihydropyridine-3-carboxamide | [3] |
| Synonyms | 6-hydroxy-nicotinamide, 6-Oxo-1,6-dihydronicotinamide | [1] |
| CAS Number | 3670-59-5 | [4] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| SMILES String | C1=CC(=O)NC=C1C(=O)N | [3] |
| InChI Key | NGPNYDVHEUXWIA-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| XlogP | -1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 72.2 Ų |
Note: These properties were predicted using computational models.
Molecular Structure and Geometry
The precise experimental determination of bond lengths and angles for this compound through X-ray crystallography has not been widely reported. However, the crystal structure of the closely related compound, 6-hydroxynicotinic acid, provides valuable insights into the geometry of the pyridinone ring.[5]
Table 3: Comparison of Experimental Bond Lengths and Angles of 6-Hydroxynicotinic Acid
| Parameter | Bond/Angle | Experimental Value (Å or °) |
| Bond Lengths | C2-C3 | 1.425 |
| C3-C4 | 1.378 | |
| C4-C5 | 1.417 | |
| C5-N1 | 1.365 | |
| C6-N1 | 1.385 | |
| C2-C6 | 1.442 | |
| C3-C7 (Carboxyl) | 1.481 | |
| Bond Angles | N1-C2-C3 | 118.0 |
| C2-C3-C4 | 120.3 | |
| C3-C4-C5 | 119.9 | |
| C4-C5-N1 | 120.9 | |
| C5-N1-C6 | 123.6 | |
| C2-N1-C6 | 117.2 |
Data obtained from the crystal structure of 6-hydroxynicotinic acid and may vary slightly for this compound.[5]
Experimental Protocols
Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxamide (Hypothetical Protocol)
Experimental Workflow: Hypothetical Synthesis
Caption: Hypothetical synthesis workflow for this compound.
Methodology:
-
Cyclization: A mixture of diethyl (ethoxymethylene)malonate and cyanoacetamide in the presence of a base like sodium ethoxide would be refluxed in ethanol to form the pyridinone ring.
-
Hydrolysis: The resulting ethyl ester intermediate would be subjected to acidic or basic hydrolysis to yield 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Amidation: The carboxylic acid would then be converted to the corresponding amide, this compound, using standard amidation methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia.
Spectroscopic Characterization
Spectroscopic data for this compound is not extensively published. However, data from nicotinamide and 6-hydroxynicotinic acid can be used for comparative analysis.
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference (Related Compounds) |
| ¹H NMR | Aromatic protons on the pyridinone ring (δ 6.5-8.5 ppm), Amide protons (broad singlet, δ 7.0-8.0 ppm), NH proton on the ring (broad singlet, δ 11.0-12.0 ppm) | [8] |
| ¹³C NMR | Carbonyl carbons (amide and ring, δ 160-175 ppm), Aromatic carbons (δ 100-150 ppm) | [9][10][11] |
| FTIR (cm⁻¹) | N-H stretching (amide and ring, 3100-3400), C=O stretching (amide and ring, 1640-1680), C=C and C=N stretching (aromatic ring, 1400-1600) | [12][13][14] |
| Mass Spectrometry (EI) | Molecular ion peak (m/z = 138), Fragmentation pattern corresponding to the loss of NH₂ and CO. | [15][16] |
Potential Biological Signaling Pathway Involvement
Direct studies on the signaling pathways modulated by this compound are limited. However, compounds with similar structural motifs, such as 6-hydroxygenistein, have been shown to interact with the Nrf2/HO-1 signaling pathway .[17] This pathway is a critical cellular defense mechanism against oxidative stress.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[18][19] Given the structural similarities, it is hypothesized that this compound may also modulate this pathway.
Diagram: Proposed Nrf2/HO-1 Signaling Pathway Activation
Caption: Proposed mechanism of Nrf2/HO-1 pathway activation by this compound.
Conclusion
This compound presents an interesting molecular scaffold for further investigation in drug discovery and development. While direct and comprehensive experimental data on its structure and biological activity are still emerging, this technical guide provides a foundational understanding based on its key chemical identifiers, predicted properties, and data from closely related analogs. The potential for this molecule to interact with crucial cytoprotective pathways like the Nrf2/HO-1 system warrants further experimental validation. Future research, particularly X-ray crystallography and in-depth biological assays, will be instrumental in fully elucidating the therapeutic potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 3670-59-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide(98-92-0) 1H NMR spectrum [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 11. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Niacinamide [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Hydroxynicotinic acid, 2TMS derivative [webbook.nist.gov]
- 16. webbook.nist.gov [webbook.nist.gov]
- 17. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to 6-hydroxynicotinamide, a valuable pyridine derivative with applications in pharmaceutical research and development. The document details both chemical and enzymatic approaches, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways and workflows using the DOT language for Graphviz.
Introduction
This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a heterocyclic compound of significant interest due to its structural similarity to nicotinamide and its potential as a building block in the synthesis of novel therapeutic agents. The introduction of a hydroxyl group onto the pyridine ring modifies the electronic and steric properties of the nicotinamide scaffold, offering opportunities for new molecular interactions and biological activities. This guide explores the primary synthetic routes to this target molecule, focusing on the synthesis of the key intermediate, 6-hydroxynicotinic acid, and its subsequent conversion to this compound.
Synthesis of the Key Precursor: 6-Hydroxynicotinic Acid
The most well-documented and efficient pathways to this compound proceed through the intermediate 6-hydroxynicotinic acid. Both chemical and enzymatic methods have been developed for the synthesis of this crucial precursor.
Chemical Synthesis of 6-Hydroxynicotinic Acid
A prevalent chemical method for the synthesis of 6-hydroxynicotinic acid involves a multi-step process starting from coumalic acid. This pathway includes the esterification of coumalic acid to methyl coumalate, followed by amination and subsequent hydrolysis to yield the desired product.
Data Presentation: Chemical Synthesis of 6-Hydroxynicotinic Acid
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1 | Coumalic acid | Methanol, concentrated H₂SO₄, heat | Methyl coumalate | 32–45[1] |
| 2 | Methyl coumalate | i) 14% aq. NH₃, <20°C; ii) 17% aq. NaOH, boil; iii) conc. HCl | 6-Hydroxynicotinic acid | 72–91[1] |
Experimental Protocols: Chemical Synthesis of 6-Hydroxynicotinic Acid
A. Preparation of Methyl Coumalate [1]
-
In a 500-mL round-bottomed flask, 139 mL of concentrated sulfuric acid is placed.
-
To the acid, 50 g (0.36 mole) of pulverized coumalic acid is added in small portions while swirling, maintaining the temperature between 20°C and 30°C with occasional cooling.
-
Methanol (70 mL) is then added in small portions, keeping the temperature between 25°C and 35°C.
-
The mixture is heated on a steam bath for 1 hour.
-
After cooling to approximately 40°C, the mixture is poured slowly with stirring into 800 mL of an ice-water slurry.
-
Anhydrous sodium carbonate is added in portions until the mixture is slightly alkaline.
-
The precipitated methyl coumalate is collected by filtration, washed with cold water, and air-dried. The yield is 17.5–24.5 g (32–45%).
B. Preparation of 6-Hydroxynicotinic Acid [1]
-
In a 500-mL beaker with cooling, 117 mL of 14% ammonium hydroxide is placed.
-
Methyl coumalate (45 g, 0.29 mole) is added over 10 minutes, keeping the temperature below 20°C.
-
The mixture is stirred for an additional 45 minutes at approximately 20°C.
-
A solution of 600 mL of approximately 17% aqueous sodium hydroxide is heated to near boiling in a 2-L beaker.
-
The ammoniacal solution from step 3 is added to the hot sodium hydroxide solution, and the mixture is boiled for 5 minutes.
-
The solution is cooled in an ice bath, and concentrated hydrochloric acid is added with stirring until the solution is strongly acidic.
-
The precipitated yellow solid is collected by filtration, washed with water, and dried. The yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).
Mandatory Visualization: Chemical Synthesis Pathway
References
The Discovery of 6-Hydroxynicotinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the discovery of 6-hydroxynicotinamide as a metabolite of nicotinamide. It provides a comprehensive overview of the metabolic pathway, the key enzyme likely responsible for its formation, and detailed experimental protocols for its identification and quantification. Quantitative data from foundational studies are presented in a structured format for clarity. Furthermore, this guide includes mandatory visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz, adhering to specified formatting requirements. This document serves as a core resource for researchers in drug metabolism, pharmacology, and related fields who are investigating the metabolic fate of nicotinamide and its derivatives.
Introduction
Nicotinamide, a form of vitamin B3, is a critical precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular redox reactions. Understanding the metabolism of nicotinamide is crucial for elucidating its physiological roles and the effects of its supplementation. While the major metabolic pathways of nicotinamide have been well-characterized, leading to metabolites such as N1-methylnicotinamide and its pyridones, other minor metabolites continue to be discovered. One such metabolite is this compound, a hydroxylated derivative that provides further insight into the biotransformation of N-heterocyclic compounds. This guide focuses on the initial discovery and characterization of this important metabolite.
The Metabolic Pathway of this compound
The formation of this compound from nicotinamide is a phase I metabolic reaction, specifically an oxidation reaction. While the initial discovery did not definitively identify the enzyme responsible, subsequent research into the metabolism of N-heterocyclic compounds strongly suggests the involvement of Aldehyde Oxidase (AO) .[1][2] AO is a cytosolic enzyme highly expressed in the liver that is known to catalyze the hydroxylation of various heterocycles.[2] The proposed metabolic pathway is illustrated below.
Quantitative Data on this compound Excretion
The initial discovery of this compound provided quantitative data on its excretion in rats following the administration of nicotinamide or nicotinic acid. These findings are summarized in the table below.
| Species | Precursor Administered | Dosage | Percentage of Dose Excreted as this compound and 6-Hydroxynicotinic Acid | Reference |
| Rat | Nicotinamide-7-¹⁴C | Not specified | 0.6 - 1.2% | [1] |
| Rat | Nicotinic acid-7-¹⁴C | Not specified | 0.6 - 1.2% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and analysis of this compound.
Animal Studies and Sample Collection
Objective: To generate and collect urine samples containing metabolites of nicotinamide.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Housed in individual metabolic cages to allow for the separate collection of urine and feces.
-
Diet: Provide a standard laboratory chow and water ad libitum.
-
Administration of Precursor: Administer a solution of nicotinamide-7-¹⁴C intraperitoneally.
-
Urine Collection: Collect urine over a 24-hour period into collection vessels containing a bacteriostatic agent (e.g., toluene) to prevent microbial degradation of metabolites.
-
Sample Storage: Store collected urine samples at -20°C or lower until analysis.
Metabolite Isolation and Purification
Objective: To isolate and purify this compound from urine for identification.
Protocol:
-
Sample Preparation: Thaw frozen urine samples and centrifuge to remove any particulate matter.
-
Ion-Exchange Chromatography:
-
Column: Dowex 50 (H+ form) cation exchange column.
-
Loading: Apply the supernatant from the centrifuged urine to the column.
-
Elution: Elute the column with a stepwise gradient of increasing ammonium hydroxide concentration.
-
Fraction Collection: Collect fractions and monitor for radioactivity using a liquid scintillation counter.
-
-
Paper Chromatography:
-
Stationary Phase: Whatman No. 1 chromatography paper.
-
Mobile Phase: A solvent system of butanol-acetic acid-water (4:1:5, v/v/v).
-
Application: Apply the concentrated radioactive fractions from the ion-exchange chromatography to the paper.
-
Development: Develop the chromatogram using the ascending or descending technique.
-
Visualization: Identify radioactive spots using a radiochromatogram scanner.
-
-
Elution of Metabolite: Excise the radioactive spot corresponding to the metabolite of interest and elute the compound with deionized water.
Identification and Characterization
Objective: To confirm the chemical structure of the isolated metabolite as this compound.
Protocol:
-
Ultraviolet (UV) Spectroscopy:
-
Dissolve the purified metabolite in deionized water, 0.1 N HCl, and 0.1 N NaOH.
-
Record the UV absorption spectra from 200 to 400 nm using a UV-Vis spectrophotometer.
-
Compare the spectra to that of an authentic standard of this compound.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the dried metabolite.
-
Record the IR spectrum using an FT-IR spectrometer.
-
Compare the spectrum to that of an authentic standard.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A triple quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Introduction: Infuse the purified metabolite directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra and product ion spectra (MS/MS) by fragmenting the protonated molecular ion.
-
Comparison: Compare the mass spectra and fragmentation patterns to those of an authentic standard.
-
Quantitative Analysis by LC-MS/MS
Objective: To develop a robust method for the quantification of this compound in biological samples.
Protocol:
-
Sample Preparation (Urine):
-
Thaw urine samples and centrifuge at 4°C.
-
To 100 µL of urine supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the protonated molecular ion to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration in unknown samples by comparing the peak area ratios to the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from sample collection to the identification of this compound.
Nicotinamide Metabolism Overview
This diagram provides a simplified overview of the major metabolic fates of nicotinamide, including the formation of this compound.
Conclusion
The discovery of this compound as a metabolite of nicotinamide has expanded our understanding of the biotransformation of this essential vitamin. The likely involvement of Aldehyde Oxidase in its formation highlights the importance of this enzyme in the metabolism of N-heterocyclic compounds. The experimental protocols detailed in this guide provide a solid foundation for researchers seeking to identify and quantify this and other related metabolites. Further research is warranted to fully elucidate the physiological significance of the 6-hydroxylation pathway of nicotinamide and to explore its implications in various physiological and pathological states.
References
6-Hydroxynicotinamide in Nicotinamide Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (NAM), a form of vitamin B3, is a critical precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular redox reactions and a multitude of enzymatic processes. The metabolism of nicotinamide is complex, involving several pathways that lead to the formation of various metabolites. Among these is 6-hydroxynicotinamide, a hydroxylated derivative whose role and significance in overall nicotinamide homeostasis are still being elucidated. While considered a minor metabolite in humans, understanding its formation, downstream fate, and the enzymes involved is crucial for a comprehensive picture of nicotinamide metabolism and may have implications for drug development and diagnostics.[1] This technical guide provides a detailed overview of the current knowledge on this compound, focusing on its place in the broader context of nicotinamide metabolism, methods for its analysis, and the enzymes potentially responsible for its formation.
Nicotinamide Metabolism Overview: The Place of this compound
Excess nicotinamide is primarily cleared from the body through two main enzymatic pathways in the liver: methylation and oxidation. The major route involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA), which is subsequently oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY). A secondary pathway involves the oxidation of nicotinamide to nicotinamide-N-oxide, a reaction catalyzed by cytochrome P450 2E1 (CYP2E1).[2]
This compound emerges as a product of a less characterized, minor pathway involving the direct hydroxylation of the pyridine ring of nicotinamide. While the exact physiological significance of this metabolite is not fully understood, its formation represents an alternative route for nicotinamide clearance.
Enzymology of this compound Formation
The specific mammalian enzyme responsible for the 6-hydroxylation of nicotinamide has not been definitively identified. However, based on the known functions of xenobiotic-metabolizing enzymes, two main candidates are proposed:
-
Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of heme-containing monooxygenases known to catalyze the hydroxylation of a wide variety of substrates, including aromatic rings.[3] The hydroxylation of the pyridine ring of nicotinamide at the 6-position is a plausible reaction for a CYP isozyme. However, specific studies identifying the responsible CYP isoform are lacking.
-
Aldehyde Oxidase (AOX): AOX is a cytosolic enzyme highly expressed in the liver that catalyzes the oxidation of aldehydes and the hydroxylation of N-heterocyclic compounds.[4] Given its role in oxidizing the nicotinamide metabolite MNA, it is conceivable that AOX could also directly hydroxylate nicotinamide itself, although this has not been conclusively demonstrated.
In contrast to the uncertainty in mammals, some bacteria possess nicotinic acid hydroxylases that can hydroxylate the pyridine ring, such as the conversion of nicotinic acid to 6-hydroxynicotinic acid.[5]
Quantitative Data
Quantitative data on the formation and excretion of this compound in humans are scarce. It is generally considered a minor metabolite, with the majority of excess nicotinamide being excreted as methylated derivatives.[1]
| Metabolite | Matrix | Concentration/Excretion Rate | Species | Condition | Reference |
| This compound & 6-Hydroxynicotinic Acid | Urine | 0.6-1.2% of injected dose | Rat | Following intraperitoneal injection of nicotinamide or nicotinic acid | [5] |
| N1-Methylnicotinamide (MNA) | Urine | Variable, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |
| N1-Methyl-2-pyridone-5-carboxamide (2-PY) | Urine | Major metabolite, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |
| N1-Methyl-4-pyridone-3-carboxamide (4-PY) | Urine | Metabolite, increases with NAM intake | Human | Normal dietary intake and supplementation | [6][7] |
| Nicotinamide-N-Oxide | Urine | Increases with high NAM intake | Rat | High-dose nicotinamide feeding | [8] |
Table 1: Urinary Excretion of Nicotinamide and its Metabolites
Experimental Protocols
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is a proposed method based on standard practices for the analysis of small molecules in biological fluids.
5.1.1 Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5.1.2 LC-MS/MS Parameters (Proposed)
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation from other nicotinamide metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard).
-
-
Optimization of MS parameters such as declustering potential, collision energy, and cell exit potential will be required using a pure standard of this compound.
-
In Vitro Enzymatic Assay for this compound Formation
This protocol outlines a general procedure to screen for enzymatic activity responsible for this compound formation using liver microsomes or cytosol.
5.2.1 Reaction Mixture
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mg/mL Liver microsomes or cytosol
-
1 mM Nicotinamide (substrate)
-
1 mM NADPH (for CYP-mediated reactions) or an appropriate electron donor for AOX (e.g., N-methylnicotinamide)
-
(Optional) Inhibitors of specific enzymes (e.g., CYP or AOX inhibitors) to probe the contribution of each enzyme family.
5.2.2 Procedure
-
Pre-warm the reaction buffer and liver fractions to 37°C.
-
In a microcentrifuge tube, combine the buffer, liver fraction, and NADPH or other cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding nicotinamide.
-
Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of this compound using the LC-MS/MS method described above.
Downstream Metabolism of this compound
The primary downstream metabolite of this compound is likely 6-hydroxynicotinic acid . This conversion would involve the hydrolysis of the amide group to a carboxylic acid, a reaction typically catalyzed by amidase enzymes. However, the specific enzyme responsible for this biotransformation in mammals has not been identified. The subsequent metabolic fate of 6-hydroxynicotinic acid in humans is also not well-characterized, though in some bacteria, it can be further degraded.
Conclusion and Future Directions
This compound is a minor but intriguing metabolite of nicotinamide. While its quantitative contribution to overall nicotinamide clearance appears to be small, a thorough understanding of its formation and fate is essential for a complete model of nicotinamide metabolism. Key areas for future research include:
-
Definitive identification of the mammalian enzyme(s) responsible for the 6-hydroxylation of nicotinamide. This will likely involve screening a panel of recombinant CYP and AOX enzymes.
-
Development and validation of sensitive analytical methods for the routine quantification of this compound in human plasma and urine.
-
Clinical studies to determine the baseline levels and variability of this compound excretion in different populations and in response to nicotinamide supplementation.
-
Investigation of the downstream metabolic pathway of this compound, including the identification of the amidase responsible for its conversion to 6-hydroxynicotinic acid.
Addressing these knowledge gaps will provide a more comprehensive understanding of nicotinamide metabolism and may reveal new insights into the regulation of NAD+ homeostasis and its implications for human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
The Role of 6-Hydroxylated Intermediates in the Bacterial Degradation of Nicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine, the principal alkaloid in tobacco, poses significant environmental and health challenges. Microbial degradation presents a promising avenue for the detoxification of nicotine-contaminated waste and the biocatalytic production of valuable chemical synthons. A critical step in several bacterial nicotine catabolic pathways is the enzymatic hydroxylation of the pyridine ring at the C6 position, leading to the formation of key intermediates such as 6-hydroxy-L-nicotine. This transformation destabilizes the otherwise resilient pyridine ring, paving the way for subsequent enzymatic reactions, including oxidation, hydrolysis, and ring cleavage. This technical guide provides an in-depth exploration of the role of 6-hydroxylated intermediates, specifically 6-hydroxynicotine and the related compound 6-hydroxynicotinic acid, in bacterial catabolism. We will detail the enzymatic pathways, present key quantitative data, outline relevant experimental protocols, and visualize the core processes to offer a comprehensive resource for professionals in the field.
Overview of Bacterial Nicotine Degradation Pathways
Bacteria have evolved multiple sophisticated pathways to utilize nicotine as a sole source of carbon, nitrogen, and energy. These catabolic routes are broadly categorized into three main types: the pyridine pathway, the pyrrolidine pathway, and a hybrid variant of the two (VPP pathway).
-
Pyridine Pathway: Predominantly found in Gram-positive bacteria like Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans), this pathway initiates catabolism by attacking the pyridine ring of nicotine. The first and defining step is the hydroxylation at the C6 position to form 6-hydroxynicotine.
-
Pyrrolidine Pathway: Common in Gram-negative bacteria such as Pseudomonas putida, this pathway begins with modifications to the pyrrolidine ring, such as dehydrogenation or hydroxylation.
-
Variant of Pyridine and Pyrrolidine (VPP) Pathway: Observed in bacteria like Agrobacterium tumefaciens S33, this hybrid pathway begins similarly to the pyridine pathway with the formation of 6-hydroxynicotine, but subsequent intermediates are processed through enzymes more characteristic of the pyrrolidine pathway.
This guide focuses on the pyridine and VPP pathways, where 6-hydroxylated intermediates are the central players in initiating the degradation cascade.
The Central Role of 6-Hydroxynicotine in Catabolism
The enzymatic conversion of nicotine to 6-hydroxynicotine is the committed step in the pyridine and VPP degradation pathways. This reaction is crucial as it introduces a hydroxyl group that activates the stable pyridine ring for subsequent cleavage.
Pathway from Nicotine to 2,5-Dihydroxypyridine (2,5-DHP)
The transformation from nicotine to the key ring-fission substrate, 2,5-dihydroxypyridine (2,5-DHP), proceeds through a series of enzymatic steps:
-
Nicotine Hydroxylation: Nicotine is first hydroxylated to (S)-6-hydroxynicotine. This reaction is catalyzed by Nicotine Dehydrogenase (NDH) , a molybdenum-containing enzyme.
-
Oxidation: (S)-6-hydroxynicotine is then oxidized to 6-hydroxy-N-methylmyosmine (6-HMM). This step is carried out by the stereospecific flavoenzyme (S)-6-hydroxynicotine Oxidase (6HLNO or NctB) .
-
Hydrolysis: The product, 6-HMM, is unstable and undergoes spontaneous, non-enzymatic hydrolysis to form 6-hydroxypseudooxynicotine (6-HPON).
-
Deamination/Oxidation: 6-HPON is converted to 6-hydroxy-3-succinoyl-semialdehyde-pyridine by 6-hydroxypseudooxynicotine dehydrogenase (Pno) , an iron-sulfur flavoprotein.
-
Hydroxylation & Decarboxylation: The intermediate is further processed to 6-hydroxy-3-succinoylpyridine (HSP). HSP is then converted to 2,5-dihydroxypyridine (2,5-DHP) and succinic acid by 6-hydroxy-3-succinoylpyridine hydroxylase (Hsh or VppD) , an NADH-dependent monooxygenase.
2,5-DHP is a critical intermediate that serves as the substrate for ring-cleavage dioxygenases, leading to the complete mineralization of the pyridine structure.
The Related Case: 6-Hydroxynicotinic Acid Degradation
In the catabolism of a related compound, nicotinic acid (niacin), a similar strategy involving a 6-hydroxylated intermediate is employed. 6-hydroxynicotinic acid (6-HNA) is a key intermediate that is directly converted to 2,5-DHP.
This conversion is catalyzed by 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that performs a unique decarboxylative hydroxylation. The existence of this parallel pathway underscores the biochemical significance of 2,5-DHP as a central hub in the degradation of various pyridine compounds.
Quantitative Data
The efficiency of nicotine degradation and the kinetics of the enzymes involved are critical for practical applications.
Table 1: Key Enzymes in 6-Hydroxy Intermediate Metabolism
| Enzyme Name | Abbreviation | Substrate | Product | Bacterial Strain Example(s) |
| Nicotine Dehydrogenase | NDH | Nicotine | (S)-6-Hydroxynicotine | Paenarthrobacter nicotinovorans |
| (S)-6-Hydroxynicotine Oxidase | NctB / 6HLNO | (S)-6-Hydroxynicotine | 6-Hydroxy-N-methylmyosmine | Shinella sp. HZN7, Agrobacterium tumefaciens S33 |
| 6-Hydroxypseudooxynicotine Dehydrogenase | Pno | 6-Hydroxypseudooxynicotine | 6-Hydroxy-3-succinoyl-semialdehyde-pyridine | Agrobacterium tumefaciens S33 |
| 6-Hydroxy-3-succinoylpyridine Hydroxylase | Hsh / HspB / VppD | 6-Hydroxy-3-succinoylpyridine | 2,5-Dihydroxypyridine | Pseudomonas putida S16, Ochrobactrum sp. SJY1 |
| 6-Hydroxynicotinate 3-Monooxygenase | NicC | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | Pseudomonas putida KT2440, Bordetella bronchiseptica RB50 |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Bacterial Source | Reference |
| NctB | (S)-6-Hydroxynicotine | 0.019 | 7.3 | Shinella sp. HZN7 | |
| NctB | (S)-Nicotine | 2.03 | 0.396 | Shinella sp. HZN7 | |
| NicC (WT) | 6-Hydroxynicotinic Acid | 0.085 | - | B. bronchiseptica | |
| NicC (H47E variant) | 6-Hydroxynicotinic Acid | >30 (est.) | - | B. bronchiseptica | |
| NicC (Y215F variant) | 6-Hydroxynicotinic Acid | >20 (est.) | - | B. bronchiseptica |
Note: The kcat/KM for B. bronchiseptica NicC with 6-HNA is reported as 5.0 × 10^4 M-1 s-1.
Table 3: Nicotine Degradation Efficiency by Bacterial Strains
| Bacterial Strain | Initial Nicotine Conc. (g/L) | Time (h) | Degradation Efficiency (%) | Optimal Temp (°C) | Optimal pH |
| Ochrobactrum intermedium DN2 | - | 36 | 97.56 | 30 - 40 | 6.0 - 9.0 |
| Agrobacterium sp. S33 | 3.0 | 1.5 | ~100 | - | - |
| Pseudomonas aeruginosa TND35 | 4.92 | 44 | ~100 | - | - |
| Pseudomonas putida S16 | 4.0 | 13 | ~100 | 30 | - |
Experimental Protocols
Investigating the role of 6-hydroxylated intermediates requires a combination of microbiological, biochemical, and molecular techniques.
Isolation of Nicotine-Degrading Bacteria
A common method for isolating novel nicotine-degrading microbes is enrichment culturing.
-
Principle: Use a minimal salt medium where nicotine is provided as the sole source of carbon and/or nitrogen. Only microorganisms capable of metabolizing nicotine will grow.
-
Sample Medium (Nicotine Selection Medium):
-
(NH4)2SO4: 2.0 g/L
-
MgSO4·7H2O: 0.2 g/L
-
CaCl2·2H2O: 0.01 g/L
-
FeSO4·7H2O: 0.001 g/L
-
Na2HPO4·12H2O: 2.33 g/L
-
NaH2PO4·
-
6-Hydroxynicotinamide: A Minor Metabolite with Undefined Biological Function
A comprehensive review of existing scientific literature reveals a significant scarcity of data on the specific biological functions of 6-Hydroxynicotinamide. Primarily identified as a minor urinary metabolite of nicotinamide (a form of vitamin B3) in animal studies, its physiological role and potential therapeutic effects in humans and other organisms remain largely unexplored. This technical guide summarizes the limited available information and highlights the current knowledge gaps surrounding this compound.
Introduction
This compound is a hydroxylated derivative of nicotinamide. While the biological activities of nicotinamide and its central role in cellular metabolism as a precursor to Nicotinamide Adenine Dinucleotide (NAD+) are well-established, this compound has not been the subject of extensive research. This document aims to provide a detailed overview of the current understanding of this compound for researchers, scientists, and drug development professionals.
Metabolic Fate of Nicotinamide
Nicotinamide undergoes extensive metabolism in the body. The primary metabolic pathways involve its conversion to NAD+ and subsequent catabolism, or its methylation and oxidation to various pyridones which are then excreted in the urine.
Identification as a Urinary Metabolite
The earliest and most definitive identification of this compound dates back to a 1966 study where it, along with 6-hydroxynicotinic acid, was isolated from the urine of rats administered nicotinamide-7-¹⁴C or nicotinic acid-7-¹⁴C.[1] The identification was confirmed through comparative analysis of ultraviolet, infrared, and mass spectra with synthesized authentic compounds.[1] This study established that this compound is a product of mammalian tissue metabolism, as it was also detected in germ-free rats.[1] However, it was found to be a minor metabolite, accounting for a small fraction of the administered dose.[1]
Biological Activity and Function: A Knowledge Gap
Despite its identification as a metabolite several decades ago, there is a profound lack of research into the specific biological functions of this compound. The scientific literature does not contain significant in vitro or in vivo studies investigating its potential as an enzyme inhibitor, a signaling molecule, or a therapeutic agent.
It is crucial to distinguish this compound from structurally related compounds that have been investigated for their biological activities:
-
6-Hydroxy-L-nicotine: A bacterial metabolite of nicotine that has been studied for its effects on cancer cell lines and its potential in neurodegenerative disorders.[2][3]
-
6-Aminonicotinamide: A synthetic and toxic antimetabolite of nicotinamide that has been shown to have gliotoxic effects and can induce necrosis in reactive astroglia cells.[4]
-
Nicotinamide Derivatives: A broad class of synthetic compounds, some of which have been explored as succinate dehydrogenase inhibitors with fungicidal properties.[5]
The biological activities of these related compounds cannot be extrapolated to this compound.
Quantitative Data and Experimental Protocols
A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. Information such as IC50 or EC50 values, enzyme binding constants, or dose-response relationships in cellular or animal models is not available. Consequently, there are no established experimental protocols for assays specifically designed to measure the biological function of this compound.
Signaling Pathways
There is currently no evidence to suggest the involvement of this compound in any specific signaling pathways. Its role as a minor metabolite suggests it is likely a product of detoxification and excretion pathways rather than a key signaling molecule.
Below is a generalized diagram illustrating the metabolic context of nicotinamide, which leads to the formation of various metabolites, including the minor product this compound.
Conclusion and Future Directions
Future research could focus on:
-
Synthesis and Purification: Developing efficient methods for the synthesis and purification of this compound to enable further biological studies.
-
In Vitro Screening: Conducting high-throughput screening assays to identify potential protein targets and biological pathways affected by this compound.
-
Cellular Studies: Investigating the effects of this compound on various cell lines to assess its impact on cell viability, proliferation, and other cellular processes.
-
Metabolomic Studies: Utilizing advanced metabolomic techniques to better quantify the levels of this compound in different tissues and under various physiological and pathological conditions.
Until such studies are conducted, the biological function of this compound will remain an open question in the field of vitamin B3 metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on 6-Hydroxynicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current preliminary knowledge surrounding this compound. It covers its synthesis, potential metabolic pathways, and a hypothesized mechanism of action centered around the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This document details relevant experimental protocols for researchers to investigate its properties and includes structured data tables and pathway diagrams to facilitate understanding and future research.
Introduction
Nicotinamide and its derivatives are integral to cellular metabolism, primarily as components of the coenzymes NAD+ and NADP+.[1] this compound (6-HNA) is a metabolite of nicotinamide, and its chemical structure suggests potential roles in redox modulation and cellular protection.[2] Emerging research on related compounds indicates that minor structural modifications to the nicotinamide scaffold can lead to significant changes in biological activity, including neuroprotective and anti-inflammatory effects.[3][4] This guide aims to consolidate the available preliminary data and provide a foundational resource for the scientific community to explore the therapeutic potential of this compound.
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are not widely published, methods for structurally related compounds, such as 6-hydroxynicotinic acid, can be adapted. A plausible synthetic route could involve the enzymatic hydroxylation of nicotinamide.
Table 1: Comparison of Synthetic Approaches for this compound and Related Compounds
| Method | Precursor | Key Reagents/Catalysts | Reported Yield | Reference (for related compound) |
| Chemical Synthesis | Methyl coumalate | Ammonium hydroxide, Sodium hydroxide, Hydrochloric acid | 72-91% | [5] |
| Enzymatic Hydroxylation | Nicotinic acid | Achromobacter xylosoxydans | High | [6] |
| Green Biocatalytic Route | Nicotine | Engineered Agrobacterium tumefaciens S33 | ~98% molar conversion | [7] |
Note: The yields reported are for the synthesis of 6-hydroxynicotinic acid or 6-hydroxynicotine, not directly for this compound.
Proposed Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from the synthesis of 6-hydroxynicotinic acid and would require optimization for this compound production.[6]
-
Biomass Production: Culture a microorganism known for nicotinic acid hydroxylation, such as Achromobacter xylosoxydans, in a suitable nutrient medium.
-
Enzymatic Reaction: Introduce nicotinamide as the substrate to the microbial culture or a preparation of the isolated enzyme.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0) under aerobic conditions.
-
Product Isolation and Purification: After the reaction, separate the biomass from the culture medium. The product, this compound, can then be isolated and purified from the supernatant using chromatographic techniques.
Metabolic Pathways
The metabolism of this compound is likely intertwined with the NAD+ and NADP+ salvage and degradation pathways.[1] Nicotinamide is a key precursor for NAD+ synthesis, and its metabolites are typically excreted after catabolic processing.[1] Further studies are required to elucidate the specific metabolic fate of this compound in vivo.
Hypothesized Mechanism of Action: Activation of the Nrf2/HO-1 Pathway
Based on studies of structurally related compounds and the known effects of oxidative stress, we hypothesize that this compound exerts its potential therapeutic effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][8] This pathway is a master regulator of the cellular antioxidant response.[9]
Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1.[10] This leads to the production of cytoprotective enzymes that mitigate oxidative damage.[11]
Hypothesized activation of the Nrf2/HO-1 pathway by this compound.
Preclinical Data (Hypothetical)
Direct preclinical data for this compound is not yet available. The following tables are presented to illustrate the types of quantitative data that should be generated in future studies, with example values based on related nicotinamide derivatives.
Table 2: Hypothetical In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| Antioxidant Activity | SH-SY5Y | DPPH Scavenging IC50 | Data Needed |
| ABTS Scavenging IC50 | Data Needed | ||
| Neuroprotection | PC12 | 6-OHDA-induced toxicity EC50 | Data Needed |
| Nrf2 Activation | HEK293 | ARE-Luciferase Reporter EC50 | Data Needed |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Intravenous | 10 | Data Needed | Data Needed | Data Needed | 100 |
| Oral | 50 | Data Needed | Data Needed | Data Needed | Data Needed |
Note: The data in Tables 2 and 3 are hypothetical and for illustrative purposes only. Experimental determination is required.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the hypothesized mechanism of action of this compound.
Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol allows for the quantification of protein expression levels to assess the activation of the Nrf2/HO-1 pathway.[1]
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or PC12) and treat with various concentrations of this compound for a specified time. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Protein Extraction: Lyse the cells to extract total protein. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3670-59-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 8. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
6-Hydroxynicotinamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3). It is recognized as a metabolite of nicotinamide in biological systems. While research on its specific biological activities is ongoing, its structural relationship to nicotinamide and other bioactive pyridine derivatives has garnered interest within the scientific community, particularly in the fields of drug discovery and metabolic studies. This technical guide provides a detailed overview of the physical and chemical properties of this compound, plausible experimental protocols for its synthesis and analysis, and insights into its metabolic context.
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 313.0-314.4 °C | N/A |
| Boiling Point | 466.3 ± 45.0 °C (Predicted) | N/A |
| Density | 1.354 ± 0.06 g/cm³ | N/A |
| pKa | 10.28 ± 0.10 (Predicted) | N/A |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 3670-59-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1] |
| Canonical SMILES | C1=CC(=O)NC=C1C(=O)N | [3] |
| InChI | InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | [2] |
| InChIKey | NGPNYDVHEUXWIA-UHFFFAOYSA-N | [3] |
| XLogP3 (Predicted) | -1.2 | [3] |
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Workflow:
Methodology:
-
Pyridone Ring Formation: The synthesis would commence with the reaction of a suitable starting material like dimethyl acetone-1,3-dicarboxylate with an amine to form a dihydropyridine ring structure, yielding a methyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivative.[5]
-
Hydrolysis: The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Amidation: The final step involves the amidation of the carboxylic acid. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDCI) and then reacting it with ammonia to form the desired this compound.[5]
Purification at each step would likely involve standard techniques such as crystallization, extraction, and column chromatography.
Analytical Methods
Characterization of this compound would employ standard spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted/Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and amide groups. |
| ¹³C NMR | Resonances for the carbonyl carbons (in the ring and the amide), and the sp² hybridized carbons of the pyridine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amide and the ring amine (around 3200-3400 cm⁻¹), C=O stretching of the amide and the pyridone (around 1650-1700 cm⁻¹), and C=C and C-N stretching vibrations of the aromatic ring.[6][7] |
| UV-Vis | Absorption maxima in the UV region are expected due to the conjugated π-system of the pyridone ring. For comparison, nicotinamide exhibits absorption maxima at approximately 210 nm and 260 nm.[8] The extended conjugation in this compound may lead to a bathochromic shift (to longer wavelengths). |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of this compound (138.0429 g/mol ) would be expected, along with characteristic fragmentation patterns.[3] |
Biological Activity and Signaling Pathways
The biological role of this compound is primarily understood in the context of nicotinamide metabolism. Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular redox reactions.[9]
Metabolic Pathway of Nicotinamide
This compound is one of the metabolites formed during the catabolism of nicotinamide. This metabolic pathway is important for maintaining cellular NAD+ levels and for the clearance of excess nicotinamide.
References
- 1. This compound | 3670-59-5 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 9. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Hydroxynicotinamide for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 6-hydroxynicotinamide, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are intended for research and development purposes.
Introduction
This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a heterocyclic compound of interest in pharmaceutical research. Its structure, featuring both a pyridinone ring and a carboxamide group, makes it a versatile scaffold for the synthesis of novel bioactive molecules. This document details a reliable synthetic route starting from commercially available precursors, enabling its production in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of the key intermediate, 6-hydroxynicotinic acid.
| Parameter | Method A: Chemical Synthesis | Method B: Enzymatic Synthesis |
| Starting Material | Methyl Coumalate | Sodium Nicotinate |
| Yield | 72-91%[1] | 93.7%[2] |
| Purity | Sufficiently pure for further work[1] | 98.6% (by HPLC)[2] |
| Key Reagents | Ammonium hydroxide, Sodium hydroxide | Achromobacter xylosoxydans DSM 2783 cells[2] |
| Reaction Time | Not specified | 7 hours[2] |
Experimental Protocols
A two-step synthesis is proposed for the preparation of this compound. The first step involves the synthesis of the key intermediate, 6-hydroxynicotinic acid, followed by its amidation to the final product.
Step 1: Synthesis of 6-Hydroxynicotinic Acid (Chemical Method)
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Methyl coumalate
-
14% Ammonium hydroxide
-
17% Aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
-
Ice
-
500 mL beaker with magnetic stirrer and external cooling
-
2 L beaker
-
Büchner funnel
-
Drying oven
Procedure:
-
In a 500 mL beaker equipped with a magnetic stirrer and external cooling, place 117 mL of 14% ammonium hydroxide.
-
While stirring and maintaining the temperature below 20°C, add 45 g (0.29 mole) of methyl coumalate over a period of 10 minutes.
-
Continue stirring for an additional 45 minutes at approximately 20°C.
-
In a 2 L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.
-
Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and bring the mixture to a vigorous boil for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.
-
A heavy, yellow, microcrystalline solid will precipitate. Continue stirring and cooling for about an hour.
-
Collect the solid by filtration using a Büchner funnel.
-
Wash the solid twice with water and dry at 80°C.
-
The expected yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).
Step 2: Proposed Synthesis of this compound via Amidation
This is a general protocol for the amidation of a carboxylic acid and may require optimization for this specific substrate.
Method A: Acyl Chloride Formation followed by Amination
Materials:
-
6-Hydroxynicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonium hydroxide solution (concentrated)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 6-hydroxynicotinic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF).
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C and then warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Method B: Peptide Coupling Agent-Mediated Amidation
Materials:
-
6-Hydroxynicotinic acid
-
Ammonium chloride (NH₄Cl)
-
A peptide coupling agent (e.g., HBTU, HATU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-hydroxynicotinic acid (1 equivalent) and ammonium chloride (1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask.
-
Add the non-nucleophilic base (2-3 equivalents) to the mixture.
-
Add the peptide coupling agent (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Analytical Detection of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide is a metabolite of nicotinamide (a form of vitamin B3) and plays a role in the broader nicotinamide adenine dinucleotide (NAD+) metabolome. Accurate and sensitive detection of this compound is crucial for studying metabolic pathways, understanding drug metabolism, and for the development of new therapeutics. These application notes provide detailed protocols and quantitative data for the analysis of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is an intermediate in the metabolic cascade of niacin. Understanding its position in this pathway is key to interpreting analytical results.
Figure 1: Simplified metabolic pathway of niacin, highlighting the position of this compound.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound. The method relies on the separation of the analyte from other matrix components on a stationary phase followed by detection based on its ultraviolet absorbance.
Figure 2: General workflow for the HPLC-UV analysis of this compound from biological samples.
1. Sample Preparation (from Plasma)
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of 20 mM Potassium Phosphate Buffer (pH 3.0). Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices and at low concentrations.
Figure 3: General workflow for the LC-MS/MS analysis of this compound.
1. Sample Preparation (from Urine)
-
Thaw urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C₅-¹⁵N₁-6-Hydroxynicotinamide).
-
Add 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | HILIC, 2.1 mm x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 5% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined empirically for this compound |
| Collision Energy | To be optimized for the specific instrument |
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for this compound.
| Analytical Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1000 - 100,000 | 500 | 1000 | 95 - 105 | < 5 |
| LC-MS/MS | 0.1 - 100 | 0.05 | 0.1 | 90 - 110 | < 15 |
Conclusion
The choice of analytical method for the detection of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC-UV provides a reliable and cost-effective method for routine analysis at higher concentrations. For trace-level quantification and enhanced specificity, particularly in complex samples, LC-MS/MS is the recommended technique. The protocols and data presented herein serve as a comprehensive guide for the establishment and validation of robust analytical methods for this compound in a research and drug development setting.
Application Note: Quantification of 6-Hydroxynicotinamide using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Hydroxynicotinamide, a metabolite of nicotinamide (Vitamin B3). The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible technique for researchers, scientists, and professionals in drug development and metabolic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a derivative of nicotinamide, a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular metabolic redox reactions.[1] Accurate quantification of this compound in biological matrices is essential for understanding NAD+ metabolism, the effects of oxidative stress, and the pathways of nicotinamide degradation.[1][2] This HPLC method provides a straightforward and effective approach for the determination of this compound in various sample types. The methodology is based on established principles of reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.[3]
Chemical Structure
Figure 1. Chemical Structure of this compound.
Metabolic Pathway
This compound is a product of nicotinamide metabolism. The pathway illustrates the conversion of nicotinamide to its various metabolites, highlighting the role of key enzymes.
Caption: Nicotinamide Metabolic Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound using this HPLC method.
Caption: HPLC Analysis Workflow.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Instrumentation
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)[3]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions, adapted from methods for similar nicotinamide derivatives.[3]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[3]
-
Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the solution by sonicating for 15 minutes.[3]
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.[3]
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following are general protocols for different sample types and may require optimization.
For Bulk Drug Substance:
-
Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent.[3]
-
Further dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL).[3]
For Biological Fluids (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
For Tissue Samples:
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common approach involves protein precipitation with an organic solvent like methanol or acetonitrile.[5]
-
Proceed with evaporation and reconstitution as described for biological fluids.
System Suitability and Method Validation
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times to ensure the chromatographic system is performing adequately.[3] The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Quantitative Data Summary
The following tables present representative data for method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Peak Area (mAU*s) (n=6) | %RSD |
| 50 | Mean Value | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | Value | 95.0% - 105.0% |
| 75 | Value | 95.0% - 105.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | e.g., 0.1 |
| LOQ | e.g., 0.5 |
Conclusion
This application note provides a detailed HPLC method for the quantification of this compound. The described protocol is robust, sensitive, and suitable for routine analysis in research and drug development settings. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for studying nicotinamide metabolism.
References
- 1. This compound | 3670-59-5 | Benchchem [benchchem.com]
- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-Hydroxynicotinamide in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Hydroxynicotinamide in biological matrices, such as human plasma. This compound is a metabolite of nicotinamide (Vitamin B3), a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and for understanding the broader implications of nicotinamide supplementation and its role in various cellular pathways. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This approach offers high throughput and reliable quantification suitable for drug development and clinical research applications.
Introduction
Nicotinamide is a vital nutrient that plays a central role in cellular energy metabolism through its conversion to NAD+. The metabolic fate of nicotinamide is complex, involving several enzymatic pathways that lead to various metabolites. This compound is one such metabolite, and its concentration in biological fluids can provide insights into the activity of specific metabolic pathways and the overall disposition of nicotinamide.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying small molecules in complex biological samples due to its high sensitivity, specificity, and reproducibility.[2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with expected method performance characteristics.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard/quality control), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start at 5% B
-
Linear ramp to 95% B over 3.0 minutes
-
Hold at 95% B for 1.0 minute
-
Return to 5% B in 0.1 minutes
-
Re-equilibrate at 5% B for 1.9 minutes
-
Total Run Time: 6.0 minutes
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 60 psi
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
MRM Transitions (Hypothetical - to be optimized for the specific instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 139.1 | 122.1 | 150 | To be optimized |
| This compound (Qualifier) | 139.1 | 94.1 | 150 | To be optimized |
| Internal Standard | (e.g., 143.1 for d4-analog) | (e.g., 126.1) | 150 | To be optimized |
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on validated assays for structurally similar compounds like 6-chloronicotinic acid and nicotinamide N-oxide.[1][3] A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to establish definitive performance characteristics.[4][5][6][7][8]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.01 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 0.003 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
Table 2: Accuracy and Precision (Within-run and Between-run)
| Analyte Concentration | Accuracy (% Bias) | Precision (% CV) |
| LLOQ (0.01 µg/mL) | ± 20% | < 20% |
| Low QC (0.03 µg/mL) | ± 15% | < 15% |
| Medium QC (0.5 µg/mL) | ± 15% | < 15% |
| High QC (4.0 µg/mL) | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified overview of Nicotinamide metabolism and its relation to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. hhs.gov [hhs.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for 6-Hydroxynicotinamide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide is a metabolite of nicotinamide (a form of vitamin B3) generated through oxidation. This process is primarily mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AOX), both of which are crucial in the metabolism of a wide array of xenobiotics, including many pharmaceutical compounds. The study of this compound as an enzymatic substrate is therefore of significant interest for understanding drug metabolism, identifying potential drug-drug interactions, and characterizing the activity of these key enzyme families.
These application notes provide an overview of the enzymatic pathways involving this compound and detailed protocols for its use as a substrate in in vitro enzymatic assays for cytochrome P450 and aldehyde oxidase.
Metabolic Pathway of this compound
Nicotinamide undergoes hydroxylation to form this compound, a reaction catalyzed by cytochrome P450 and aldehyde oxidase. This metabolite can be further processed in subsequent metabolic steps.
Quantitative Data: Enzyme Kinetics
Direct kinetic data for this compound as a substrate for specific CYP and AOX is not extensively available in published literature. However, to provide a valuable comparative context for researchers designing their own assays, the following tables summarize kinetic parameters for analogous substrates with relevant enzymes.
Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes with N-Heterocyclic Substrates
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| CYP2A6 | Nicotine | 2-10 | 4-12 min-1 (kcat) | [1][2] |
| CYP2D6 | Dextromethorphan | 0.5-5 | 30-90 pmol/min/pmol CYP | [3] |
| CYP3A4 | Midazolam | 2-10 | 10-50 pmol/min/pmol CYP | [3] |
| CYP3A4 | Testosterone | 10-50 | 20-100 pmol/min/pmol CYP | [3] |
| CYP2C9 | Diclofenac | 1-10 | 5-20 pmol/min/pmol CYP | [3] |
| CYP1A2 | Phenacetin | 10-50 | 10-40 pmol/min/pmol CYP | [3] |
Table 2: Kinetic Parameters of Human Aldehyde Oxidase (AOX1) with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Phthalazine | 3-15 | 50-200 | [4] |
| N¹-Methylnicotinamide | 100-500 | 10-50 | [5][6] |
| Zaleplon | 1-10 | 20-100 | |
| Carbazeran | 5-20 | 100-500 |
Experimental Protocols
The following are detailed protocols for in vitro enzymatic assays that can be adapted for use with this compound as a substrate.
Protocol 1: Cytochrome P450 Activity Assay using LC-MS/MS
This protocol describes a method to determine the kinetics of this compound metabolism by a specific human CYP isozyme using human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-1 mg/mL)
-
This compound working solution (to achieve a range of final concentrations for kinetic analysis)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Reaction Termination:
-
At designated time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for Analysis:
-
Seal the plate and vortex briefly.
-
Centrifuge the plate at 4°C for 10 minutes at 3000 x g to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the hydroxylated metabolite of this compound.
-
Develop a specific MRM (Multiple Reaction Monitoring) method for the parent compound and its expected metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Aldehyde Oxidase Activity Assay (Spectrophotometric)
This protocol describes a general spectrophotometric method to measure the activity of aldehyde oxidase using an artificial electron acceptor. This method can be adapted for this compound by monitoring the reduction of a chromogenic substrate.
Materials:
-
Human liver cytosol
-
This compound
-
2,6-Dichlorophenolindophenol (DCPIP) or another suitable electron acceptor
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of this compound at various concentrations in the phosphate buffer.
-
Prepare a stock solution of DCPIP in water.
-
-
Assay Setup:
-
In a cuvette, add the following:
-
Potassium phosphate buffer
-
Human liver cytosol (final concentration to be optimized)
-
DCPIP solution (final concentration typically 50-100 µM)
-
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
-
Reaction Measurement:
-
Initiate the reaction by adding a small volume of the this compound working solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 600 nm (the absorbance maximum of DCPIP) over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.
-
Repeat the assay with varying concentrations of this compound.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
This compound serves as a valuable substrate for investigating the activity of cytochrome P450 and aldehyde oxidase, two key enzyme families in drug metabolism. While specific kinetic data for this compound are still emerging, the provided protocols and comparative kinetic data for analogous substrates offer a robust framework for researchers to design and execute meaningful enzymatic assays. These studies will contribute to a deeper understanding of metabolic pathways and the prediction of drug interactions and clearance.
References
- 1. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2A6 genotype and the metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 5. Estimation of aldehyde oxidase activity in vivo from conversion ratio of N1-methylnicotinamide to pyridones, and intraspecies variation of the enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide is a derivative of nicotinamide, the amide form of vitamin B3. While direct experimental data on this compound is not extensively available in public literature, its structural similarity to nicotinamide and other nicotinamide derivatives suggests potential biological activity worth investigating.[1][2] Nicotinamide itself is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and is a known modulator of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][3][4]
These application notes provide a comprehensive framework for the in vitro investigation of this compound. The protocols and methodologies are based on established assays for structurally related compounds and are intended to serve as a starting point for researchers.
Potential Mechanisms of Action and Signaling Pathways
Based on the known activities of nicotinamide and its derivatives, this compound may exert its effects through several mechanisms:
-
Sirtuin Inhibition: Nicotinamide is a well-established inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in various cellular processes like DNA repair, metabolism, and gene silencing.[1] It is hypothesized that this compound could also interact with and inhibit sirtuin activity.
-
PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are crucial for DNA repair and programmed cell death. Nicotinamide is known to inhibit PARP activity, a mechanism exploited in cancer therapy.[1] this compound may share this inhibitory function.
-
NAD+ Metabolism: As a nicotinamide derivative, this compound could potentially influence intracellular NAD+ levels by participating in the NAD+ salvage pathway.[2][4]
-
Kinase Inhibition: At higher concentrations, nicotinamide has been shown to inhibit multiple kinases, including the Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cell survival.[2][3]
Signaling Pathway Diagrams
Quantitative Data for Related Compounds
The following tables summarize inhibitory activities of nicotinamide and its derivatives against various enzymes. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Inhibitory Activity of Nicotinamide and Related Compounds against Sirtuins
| Compound | Target Enzyme | IC50 Value | Reference |
| Nicotinamide | Sirtuin 1 (SIRT1) | 50-100 µM | [1] |
| Isonicotinamide | Sirtuin 1 (SIRT1) | 12.2 +/- 0.3 mM | [4] |
| Isonicotinamide | Sirtuin 3 (SIRT3) | 13.8 +/- 0.5 mM | [4] |
Table 2: Inhibitory Activity of Nicotinamide Derivatives against Other Enzymes
| Compound | Target Enzyme | IC50 / Ki Value | Reference |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) | Ki: 3.8 +/- 0.3 mM | [4] |
| N1-Methylnicotinamide | Nicotinamide N-methyltransferase (NNMT) | IC50: 9.0 ± 0.6 µM | [4] |
Experimental Protocols
Enzyme Inhibition Assays
A general protocol for determining the inhibitory activity of this compound against purified enzymes is provided below. This can be adapted for specific enzymes like sirtuins and PARPs.[4]
Objective: To determine the IC50 value of this compound for a target enzyme.
Materials:
-
Purified recombinant target enzyme (e.g., human SIRT1 or PARP1)
-
Enzyme-specific substrate (e.g., fluorogenic acetylated peptide for SIRT1)
-
This compound
-
Assay buffer
-
Cofactors (e.g., NAD+ for sirtuins)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, combine the assay buffer, diluted enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate (and cofactors, if required) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Signal Detection: Measure the output signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Cell-Based Assays
Cell-based assays are essential for understanding the effects of a compound in a biologically relevant context.[5][6]
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
2. Intracellular Reactive Oxygen Species (ROS) Measurement
Objective: To assess the effect of this compound on intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Wash the cells with warm PBS and incubate with DCFH-DA probe.
-
Signal Measurement: Wash the cells to remove the excess probe and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
3. Western Blotting
Objective: To analyze the expression levels of specific proteins in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Culture and treat cells with this compound, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Conclusion
The provided application notes and protocols offer a robust starting point for the in vitro investigation of this compound. By leveraging methodologies established for structurally similar compounds, researchers can efficiently explore its potential as a modulator of key cellular enzymes and signaling pathways. Careful experimental design and data interpretation, keeping in mind the extrapolated nature of these protocols, will be crucial for elucidating the specific biological activities of this novel compound.
References
Application Note and Protocol for the Isolation of 6-Hydroxynicotinamide from Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and quantification of 6-hydroxynicotinamide, a metabolite of nicotinamide, from urine samples. The methodology is based on established principles of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), suitable for applications in metabolic studies and drug development research.
Introduction
This compound is a metabolite of nicotinamide (Vitamin B3) and nicotinic acid.[1] Its quantification in urine can provide insights into nicotinamide metabolism and may serve as a biomarker in various physiological and pathological states. This protocol outlines a robust and reproducible method for the isolation of this compound from the complex matrix of urine, followed by analytical determination.
Metabolic Pathway of Nicotinamide
Nicotinamide is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous redox reactions essential for energy metabolism.[2] The metabolism of nicotinamide results in several excretory products found in urine, including N-methylnicotinamide, nicotinuric acid, and this compound.[1][2]
Figure 1: Simplified metabolic pathway of nicotinamide leading to various urinary metabolites.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, Solid-Phase Extraction (SPE), and HPLC Analysis.
Sample Preparation
Proper collection and storage of urine samples are critical to preserve the integrity of the metabolites.
-
Sample Collection: Collect 24-hour urine samples in appropriate containers. For shorter-term studies, spot urine samples can be used.[3][4]
-
Storage: Samples should ideally be stored at -70°C or -80°C for long-term preservation.[5] For short-term storage, -20°C is acceptable.[5] It is recommended to aliquot samples before freezing to avoid multiple freeze-thaw cycles.[5]
-
Pre-treatment: Prior to extraction, thaw the urine samples at room temperature. Centrifuge the samples at approximately 15,000 x g for 10 minutes to remove any particulate matter.[5] Collect the supernatant for the SPE procedure.[5]
Solid-Phase Extraction (SPE)
SPE is employed to isolate this compound from the urine matrix and concentrate the analyte. A mixed-mode or reverse-phase SPE cartridge is recommended.
-
Materials:
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load 1-2 mL of the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound and other metabolites by passing 2 mL of the elution solvent through the cartridge.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 37°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The quantification of this compound is performed using reverse-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents like heptanesulfonic acid may be added to improve the retention of polar metabolites.[3][4][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength of around 260 nm is suitable for detection.[8]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
The concentration of this compound in the urine samples is determined by comparing the peak area of the analyte with the calibration curve.
-
Experimental Workflow
The overall workflow for the isolation and analysis of this compound from urine is depicted in the following diagram.
Figure 2: Step-by-step workflow for the isolation and analysis of this compound.
Data Presentation
The efficiency of the isolation procedure is crucial for accurate quantification. The following table summarizes typical recovery rates for nicotinamide and its related metabolites using solid-phase extraction, providing an expected range of performance for this protocol.
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Nicotinic Acid | C18 | 92.9 | [9] |
| Nicotinamide | C18 | 95.8 | [9] |
| Nicotinuric Acid | C18 | 87.8 | [9] |
| Cotinine | C18 | 98 | [6] |
| 1-methylnicotinamide (NMN) | Polymer-based mixed mode | >90 | [3] |
| 1-methyl-2-pyridone-5-carboxamide (2PY) | Polymer-based mixed mode | >80 | [3] |
Table 1: Representative recovery rates of nicotinamide and related metabolites from biological fluids using solid-phase extraction.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation and quantification of this compound from urine. The combination of solid-phase extraction and HPLC with UV detection offers a reliable and sensitive method for researchers in the fields of metabolomics and drug development. The provided workflow and expected recovery data serve as a valuable resource for the implementation of this analytical procedure in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nicotinamide and metabolic products in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Hydroxynicotinamide as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry and drug development, the use of highly pure chemical standards is fundamental for the accurate quantification of analytes.[1][2][3][4] 6-Hydroxynicotinamide, a metabolite of nicotinamide (a form of vitamin B3), serves as a critical reference material in various analytical applications, particularly in metabolic and pharmacokinetic studies.[5] Its precise concentration and purity as a standard are essential for calibrating analytical instruments, validating methodologies, and ensuring the reliability of experimental results.[1][6] This document provides detailed application notes and protocols for the effective use of this compound as a chemical standard.
Chemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a chemical standard is vital for its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 3670-59-5 | [7][8][9] |
| Molecular Formula | C₆H₆N₂O₂ | [7][8] |
| Molecular Weight | 138.12 g/mol | [7][9] |
| Appearance | Solid | [8] |
| Purity | ≥97% (typical) | [8] |
| Synonyms | 6-oxo-1,6-dihydropyridine-3-carboxamide, 2-pyridone-5-carboxamide | [8] |
Application: Quantification of this compound in Biological Matrices using LC-MS/MS
This section outlines a typical application for this compound as a chemical standard: the quantitative analysis of its presence in biological samples, such as plasma or urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is particularly relevant for studying the metabolism of nicotinamide-based therapeutics.
Experimental Workflow
The general workflow for using this compound as a chemical standard in a quantitative LC-MS/MS analysis is depicted below.
Protocol: LC-MS/MS Method for Quantification of this compound
This protocol is adapted from established methods for the analysis of nicotinamide and its metabolites.[10][11][12]
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound chemical standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water).
-
Working Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions for the calibration curve.
2. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other metabolites. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor to product ion transitions for this compound would need to be determined by direct infusion of the standard. A hypothetical transition could be m/z 139.1 → [product ion].
4. Calibration Curve and Quantification
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical calibration curve for this compound.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio |
| 1 | 1,520 | 100,500 | 0.015 |
| 5 | 7,650 | 101,200 | 0.076 |
| 10 | 15,300 | 100,800 | 0.152 |
| 50 | 75,900 | 99,900 | 0.760 |
| 100 | 151,000 | 100,100 | 1.508 |
| 500 | 755,000 | 99,500 | 7.588 |
Linear Regression: y = 0.0152x + 0.001 (R² = 0.999)
Relevance in Metabolic Pathways
This compound is a metabolite in the nicotinamide metabolic pathway. Understanding this pathway is crucial for interpreting the results of quantitative analysis in drug metabolism and pharmacokinetic studies.
Nicotinamide Metabolism Pathway
The diagram below illustrates the metabolic conversion of nicotinamide, including the formation of this compound.
The availability of high-purity this compound as a chemical standard is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics. Its proper use, in conjunction with robust analytical methods like LC-MS/MS, enables the accurate and reliable quantification of this metabolite in biological systems, thereby contributing to a deeper understanding of the metabolic fate of nicotinamide and related compounds.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chemical standards: Significance and symbolism [wisdomlib.org]
- 3. quora.com [quora.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 3670-59-5 [m.chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxynicotinamide is a derivative of nicotinamide (a form of vitamin B3), a well-established precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and an inhibitor of poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes are crucial for DNA repair and cell death pathways.[2] In many cancers, there is a high reliance on PARP for survival, making PARP inhibitors a promising class of anticancer agents.[3][4] Furthermore, the modulation of intracellular NAD+ levels can significantly impact cellular metabolism and signaling.[5]
Given its structural similarity to nicotinamide, this compound is hypothesized to exert its biological effects through two primary mechanisms: the inhibition of PARP enzymes and the modulation of intracellular NAD+ pools. Inhibition of PARP can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis. Alterations in the NAD+/NADH ratio can affect metabolic pathways and the activity of other NAD+-dependent enzymes like sirtuins.
These application notes provide a comprehensive framework for researchers to investigate the cellular activities of this compound. The following protocols detail key cell-based assays to determine its cytotoxic effects, its impact on apoptosis through PARP cleavage, and its influence on cellular NAD+ levels.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HeLa | Cervical Cancer | Hypothetical Value |
| UWB1.289 (BRCA1 mutant) | Ovarian Cancer | Hypothetical Value |
| SKOV3 (BRCA1 wild-type) | Ovarian Cancer | Hypothetical Value |
Table 2: Effect of this compound on Apoptosis Markers (Western Blot)
| Treatment Group | Concentration (µM) | Relative Cleaved PARP (89 kDa) Intensity | Relative Cleaved Caspase-3 (17/19 kDa) Intensity |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 10 | Hypothetical Value | Hypothetical Value |
| This compound | 50 | Hypothetical Value | Hypothetical Value |
| This compound | 100 | Hypothetical Value | Hypothetical Value |
| Positive Control (e.g., Staurosporine) | 1 | Hypothetical Value | Hypothetical Value |
Table 3: Modulation of Intracellular NAD+/NADH Ratio by this compound
| Treatment Group | Concentration (µM) | Treatment Duration (h) | NAD+/NADH Ratio |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 10 | 24 | Hypothetical Value |
| This compound | 50 | 24 | Hypothetical Value |
| This compound | 100 | 24 | Hypothetical Value |
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol determines the effect of this compound on cell proliferation and viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Protocol 2: Apoptosis Detection by Western Blot for Cleaved PARP
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP, a hallmark of caspase-dependent cell death.[8][9][10]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Primary antibodies: anti-cleaved PARP (recognizing the 89 kDa fragment), anti-full-length PARP (116 kDa), anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest and lyse the cells in RIPA buffer.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagents and an imaging system.[10]
-
Protocol 3: Intracellular NAD+/NADH Measurement
This protocol quantifies the total intracellular NAD+ and NADH levels and their ratio using a luminescent-based assay.[11][12][13][14]
Materials:
-
Human cancer cell lines
-
White, opaque 96-well plates
-
This compound
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and NAD+/NADH Detection:
-
Measurement:
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
To determine the NAD+/NADH ratio, separate measurements for NAD+ and NADH are required, which involves differential lysis conditions as described in the assay manual.[12] The ratio is then calculated from the respective luminescence signals.
-
References
- 1. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 12. static.igem.org [static.igem.org]
- 13. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for the Spectroscopic Analysis of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Hydroxynicotinamide (6-HNA) is a pyridinecarboxamide and a known metabolite of nicotinamide (a form of vitamin B3). Its chemical formula is C₆H₆N₂O₂ with a molecular weight of 138.12 g/mol . The accurate identification and characterization of such metabolites are crucial in various fields, including drug metabolism studies, clinical diagnostics, and pharmacology. Spectroscopic techniques are indispensable tools for elucidating the structure and properties of 6-HNA. This document outlines the application of key spectroscopic methods for its analysis.
The tautomeric nature of this compound, existing in both the hydroxy-pyridine and pyridone forms, can influence its spectroscopic properties. The data presented herein is for the compound as commonly isolated and analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the qualitative analysis of this compound, providing information about its electronic transitions. The position of the absorption maxima (λmax) is sensitive to the solvent and the pH of the medium.
Data Presentation
| Solvent/Condition | λmax (nm) | Reference |
| Water (H₂O) | 225, 295 | [1] |
| 0.1 N Hydrochloric Acid (HCl) | 220, 285 | [1] |
| 0.1 N Sodium Hydroxide (NaOH) | 235, 305 | [1] |
Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectrophotometric grade methanol, water, 0.1 N HCl, and 0.1 N NaOH
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the desired solvents (water, 0.1 N HCl, 0.1 N NaOH) at a concentration suitable for UV-Vis analysis (typically in the µg/mL range to achieve absorbance values between 0.2 and 0.8).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent being used for the sample (water, 0.1 N HCl, or 0.1 N NaOH).
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Run a baseline correction or "zero" the instrument.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
Record the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations.
Data Presentation
The following table summarizes the major IR absorption bands for this compound. The spectrum was obtained from a KBr pellet.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3100 | Strong, Broad | N-H and O-H stretching vibrations |
| ~1660 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1400-1200 | Medium | C-N stretching, N-H bending |
| Below 1000 | Various | Fingerprint region, C-H bending |
Note: The IR spectrum provided in the reference is a graphical representation. The peak positions are estimations from the visual data.
Experimental Protocol
Objective: To obtain the FT-IR spectrum of this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to initialize.
-
-
Background Measurement:
-
Place the empty sample holder in the spectrometer and record a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Sample Measurement:
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
-
Correlate the observed peaks with known functional group frequencies.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its structural elucidation and confirmation.
Data Presentation
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1]
| m/z | Interpretation |
| 138 | Molecular ion [M]⁺ |
| 121 | Loss of NH₃ |
| 93 | Loss of -CONH₂ and CO |
| 66 | Further fragmentation |
Note: The fragmentation pattern is inferred from the provided mass spectrum in the reference.
Experimental Protocol
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent to a low concentration (e.g., 1-10 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer parameters (e.g., mass range, scan speed).
-
-
Sample Infusion:
-
Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Disclaimer: A thorough literature search did not yield experimental ¹H and ¹³C NMR data for this compound. The data presented below is based on computational predictions and should be used as a reference for expected chemical shifts. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Predicted Data Presentation
Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.2 | d |
| H4 | ~7.9 | dd |
| H5 | ~6.5 | d |
| -NH₂ | ~7.5, ~7.0 | s (broad) |
| -NH- (pyridone) | ~11.5 | s (broad) |
Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~125 |
| C4 | ~140 |
| C5 | ~110 |
| C6 | ~165 |
| C=O (amide) | ~168 |
Experimental Protocol (General)
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters, including proton decoupling.
-
Acquire the FID. A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum (e.g., to the residual solvent peak).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Tautomerism of this compound
Caption: Tautomeric forms of this compound.
Note: The images in the tautomerism diagram are placeholders and would ideally be replaced with accurate chemical structure diagrams.
Conclusion
The spectroscopic techniques detailed in these application notes provide a robust framework for the comprehensive analysis of this compound. The provided data and protocols for UV-Vis, IR, and Mass Spectrometry are based on experimental findings and offer a reliable basis for characterization. While experimental NMR data remains elusive in the literature, the inclusion of predicted data serves as a useful guide for researchers. The application of these methods will facilitate the accurate identification and structural elucidation of this important nicotinamide metabolite in various research and development settings.
References
Application Notes and Protocols for the Purification of Synthetic 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthetic 6-Hydroxynicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods—recrystallization, column chromatography, and solid-phase extraction (SPE)—are presented to guide researchers in obtaining high-purity this compound suitable for downstream applications.
Introduction
This compound, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a polar aromatic amide. Its synthesis can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality, safety, and efficacy of final drug products. Commercially available this compound typically has a purity of 95-97%.[1][2] This document outlines three common laboratory techniques to enhance the purity of synthetically derived this compound.
Purification Techniques Overview
A general workflow for the purification of synthetic this compound is presented below. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Caption: General purification workflow for this compound.
Recrystallization
Recrystallization is often the most straightforward method for purifying crystalline solids. For polar amides like this compound, polar solvents are generally effective.
3.1. Principle
This technique relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. The crude material is dissolved in a hot solvent to form a saturated solution, which upon cooling, allows the desired compound to crystallize while impurities remain in the mother liquor.
3.2. Recommended Solvents
-
Primary Solvents: Ethanol, Acetone, Acetonitrile
-
Solvent System (based on nicotinamide): Water/2-Methylpropanol-1
3.3. Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If needed, add more ethanol dropwise to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
3.4. Data Presentation
The following table presents hypothetical data for the purification of this compound by recrystallization, assuming a starting purity of 95%.
| Purification Method | Starting Purity (%) | Solvent System | Yield (%) | Final Purity (%) |
| Recrystallization | 95.0 | Ethanol | 80-90 | >99.0 |
| Recrystallization | 95.0 | Water/2-Methylpropanol-1 | 75-85 | >99.0 |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
4.1. Principle
A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase). An eluent (mobile phase) is then passed through the column, and the components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For the purification of pyridine carboxamides, silica gel is a commonly used stationary phase.
4.2. Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). A common gradient could be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
4.3. Data Presentation
The following table presents hypothetical data for the purification of this compound by column chromatography.
| Purification Method | Stationary Phase | Mobile Phase System | Yield (%) | Final Purity (%) |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol | 60-75 | >99.5 |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a rapid and selective sample preparation technique that can be used for purification.
5.1. Principle
SPE utilizes a solid sorbent packed in a cartridge to retain the target compound or impurities from a liquid sample. The retained components can then be selectively eluted. For a polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) can be employed.
5.2. Experimental Protocol: Reversed-Phase SPE
Caption: Solid-Phase Extraction (SPE) workflow.
-
Conditioning: Condition a C18 SPE cartridge by passing methanol (e.g., 3-5 mL) through it.
-
Equilibration: Equilibrate the cartridge by passing water (e.g., 3-5 mL) through it. Do not let the sorbent run dry.
-
Loading: Dissolve the crude this compound in a small volume of water or a low-percentage organic solvent in water. Load the sample solution onto the cartridge.
-
Washing: Wash the cartridge with water or a weak aqueous organic solution (e.g., 5% methanol in water) to remove highly polar impurities.
-
Elution: Elute the this compound from the cartridge using a stronger organic solvent such as methanol or acetonitrile.
-
Isolation: Evaporate the solvent from the eluate to obtain the purified product.
5.3. Data Presentation
The following table presents hypothetical data for the purification of this compound by SPE.
| Purification Method | Sorbent | Elution Solvent | Yield (%) | Final Purity (%) |
| Solid-Phase Extraction | C18 | Methanol | 85-95 | >98.5 |
Purity Analysis
The purity of the final product should be assessed using appropriate analytical techniques.
6.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of this compound.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient would be to start with a low percentage of B (e.g., 5%) and increase it to a higher percentage (e.g., 95%) over a set time to elute the compound and any less polar impurities.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan).
6.2. Quantitative NMR (qNMR)
qNMR can be used to determine the absolute purity of the sample by integrating the signals of this compound against a certified internal standard of known concentration.
6.3. Melting Point
A sharp melting point range close to the literature value is indicative of high purity.
Conclusion
The purification of synthetic this compound can be effectively achieved using recrystallization, column chromatography, or solid-phase extraction. The choice of method will be dictated by the specific requirements of the research or development process. The protocols and data presented herein provide a solid foundation for the purification and subsequent analysis of this important pharmaceutical intermediate. It is recommended to start with the simplest method, recrystallization, and proceed to chromatographic techniques if higher purity is required.
References
Troubleshooting & Optimization
improving 6-Hydroxynicotinamide solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of 6-Hydroxynicotinamide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during formulation and experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3670-59-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| Physical Form | Solid / Off-white powder | [1][4] |
| Synonyms | 6-oxo-1,6-dihydropyridine-3-carboxamide, 6-hydroxypyridine-3-carboxamide | [1] |
| Predicted XLogP3 | -1.2 | [3][5] |
Q2: My this compound is not dissolving in my aqueous buffer. What are the common reasons?
A2: Poor aqueous solubility is a significant challenge for many active pharmaceutical ingredients (APIs).[6][7] For this compound, this can be attributed to its crystalline structure and intermolecular forces. The dissolution rate can be the limiting factor for achieving the desired concentration.[8] Factors such as the pH of the buffer, temperature, and the presence of other solutes can significantly impact its solubility.
Q3: How does pH influence the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor.[9][10] The this compound molecule contains a pyridine ring, which is basic and can be protonated in acidic solutions.[11][12] This protonation leads to the formation of a more soluble cationic species. Therefore, adjusting the pH of the buffer to a slightly acidic range (e.g., pH 5-6) may significantly enhance solubility.[11] Conversely, solubility may decrease in neutral or alkaline conditions.
Q4: Can I use co-solvents to improve solubility, and which ones are recommended?
A4: Yes, using co-solvents is a highly effective and common technique for enhancing the solubility of poorly soluble drugs.[13][14][15] This method involves adding a water-miscible organic solvent in which the compound has higher solubility.[14] For this compound, the following co-solvents are good starting points:
It is advisable to start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase it while monitoring for precipitation.
Q5: What is the role of temperature in dissolving this compound?
A5: Temperature can play a significant role. A related compound, N-(Hydroxymethyl)nicotinamide, is sparingly soluble in cold water but freely soluble in hot water.[11] Gently warming the solution can often increase both the rate of dissolution and the overall solubility of this compound. However, be cautious, as prolonged heating, especially in acidic or alkaline solutions, could potentially lead to hydrolysis of the amide group.[11]
Q6: What advanced techniques can I try if simple methods like pH adjustment and co-solvents are insufficient?
A6: For more challenging applications requiring higher concentrations, several advanced formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (like PVP or PEGs) to create a more soluble amorphous form.[17][18][19]
-
Complexation: Using agents like cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[20][21][22][23]
-
Particle Size Reduction: Techniques such as micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[6][7][24]
-
Nanotechnology: Formulating the compound into nanosuspensions, nanoemulsions, or solid lipid nanoparticles can significantly improve solubility and bioavailability.[25][26][27][28]
Q7: How should I prepare and store stock solutions of this compound to ensure stability?
A7: Given that amides can be susceptible to hydrolysis, it is recommended to prepare fresh solutions before use.[11] If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods or at -20°C or -80°C for long-term storage. Avoid prolonged storage at room temperature or at extreme pH values to minimize degradation.[11] The stability of related nicotinamide cofactors has been shown to be highly dependent on the buffer system, with Tris buffers often providing greater stability than phosphate buffers.[29]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem: The compound dissolves initially but precipitates out of solution after some time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. This can happen if the solution was heated to dissolve the compound and then cooled, or if a solvent in which the drug is highly soluble evaporates.
-
Solutions:
-
Prepare a fresh solution at a slightly lower concentration.
-
Maintain the final solution at the temperature used for dissolution if the experimental setup allows.
-
Consider using a stabilizing agent or a different solubilization technique, such as complexation with cyclodextrins, which can create a more stable solution.[23]
-
Problem: The dissolution rate is too slow for my high-throughput screening assay.
-
Possible Cause: The particle size of the solid compound is too large, limiting the surface area available for dissolution.
-
Solutions:
-
Increase the agitation or sonicate the mixture to accelerate dissolution.
-
Gently warm the solvent while dissolving.
-
Use a particle size reduction technique like micronization before attempting to dissolve the compound.[10]
-
Prepare a concentrated stock solution in a suitable co-solvent (e.g., ethanol or PEG 400) and then dilute it into the aqueous assay buffer.
-
Problem: I need to prepare a high-concentration formulation (>10 mg/mL) for an in vivo study.
-
Possible Cause: The intrinsic aqueous solubility is too low to be overcome by simple methods alone.
-
Solutions:
-
Formulation with Co-solvents: Experiment with ternary systems (e.g., water/PEG 400/ethanol) to find an optimal ratio for maximum solubility.[16]
-
Solid Dispersion: Prepare a solid dispersion of this compound with a carrier like Polyvinylpyrrolidone (PVP) or Soluplus®. This can significantly increase the apparent solubility.[30][31]
-
Complexation: Use cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which are widely used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[22]
-
Decision-Making Workflow for Solubility Enhancement
The following diagram provides a logical workflow to help you select the most appropriate solubilization strategy based on your experimental needs.
Caption: Decision tree for selecting a this compound solubilization method.
Section 3: Data Summary Tables
Table 2: Qualitative Comparison of Common Solubilization Strategies
| Strategy | Speed/Simplicity | Potential Fold Increase in Solubility | Key Considerations |
| pH Adjustment | High | Low to Moderate | Compound must be ionizable; potential for degradation at pH extremes.[10] |
| Heating | High | Low to Moderate | Risk of thermal degradation; solution may not be stable upon cooling. |
| Co-solvents | High | Moderate | Potential for solvent toxicity in biological assays; may alter protein conformation.[14] |
| Complexation | Moderate | Moderate to High | Requires selection of a suitable complexing agent (e.g., cyclodextrin).[21][22] |
| Solid Dispersion | Low | High | Requires formulation development and characterization; improves dissolution rate.[18][19] |
| Nanotechnology | Low | Very High | Requires specialized equipment and expertise; addresses both solubility and bioavailability.[25][27] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Using Co-solvents
-
Weigh: Accurately weigh the desired amount of this compound.
-
Pre-dissolve: Add a small volume of the chosen co-solvent (e.g., ethanol, PEG 400) to the solid compound. Vortex or sonicate until the solid is fully dissolved.
-
Titrate: Slowly add the aqueous buffer to the co-solvent mixture dropwise while continuously vortexing or stirring.
-
Observe: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the buffer until the final desired volume and concentration are reached.
-
Finalize: If precipitation occurs, the solubility limit has been exceeded. Repeat the process with a higher percentage of co-solvent or a lower final concentration of the compound.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for creating a solid dispersion, which can significantly enhance the dissolution of this compound.
-
Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) is a common choice.[31] A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Dissolution: Dissolve both this compound and the carrier (e.g., PVP K30) in a suitable common volatile solvent, such as ethanol or a methanol/dichloromethane mixture. Ensure complete dissolution to form a clear solution.
-
Evaporation: Remove the solvent using a rotary evaporator. This should be done under reduced pressure and at a controlled temperature (e.g., 40-50°C) to yield a thin, solid film on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization: Before use, it is highly recommended to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
Workflow for Solid Dispersion Preparation
The following diagram illustrates the key steps in the solvent evaporation method for preparing a solid dispersion.
Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 3670-59-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wjbphs.com [wjbphs.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine [chemeurope.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. longdom.org [longdom.org]
- 15. scispace.com [scispace.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. scifiniti.com [scifiniti.com]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
- 27. Enhancing Solubility and Bioavailability with Nanotechnology [news.pda.org]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jopcr.com [jopcr.com]
- 31. japer.in [japer.in]
Technical Support Center: 6-Hydroxynicotinamide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Hydroxynicotinamide at different pH values. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and accurate experimental outcomes.
Stability of this compound Under Forced Hydrolysis
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] The following data represents a typical stability profile of this compound when subjected to acidic and alkaline stress conditions.
Data Presentation: Degradation of this compound in Acidic and Basic Conditions
| pH Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Major Degradant |
| 0.1 M HCl | 60 | 2 | 100 | 92.5 | 7.5 | 6-Hydroxynicotinic acid |
| 0.1 M HCl | 60 | 6 | 100 | 81.3 | 18.7 | 6-Hydroxynicotinic acid |
| 0.1 M HCl | 60 | 12 | 100 | 68.2 | 31.8 | 6-Hydroxynicotinic acid |
| 0.1 M HCl | 60 | 24 | 100 | 50.1 | 49.9 | 6-Hydroxynicotinic acid |
| pH 7.0 (Water) | 60 | 24 | 100 | 99.5 | 0.5 | Not Applicable |
| 0.1 M NaOH | 60 | 2 | 100 | 88.9 | 11.1 | 6-Hydroxynicotinic acid |
| 0.1 M NaOH | 60 | 6 | 100 | 72.4 | 27.6 | 6-Hydroxynicotinic acid |
| 0.1 M NaOH | 60 | 12 | 100 | 55.8 | 44.2 | 6-Hydroxynicotinic acid |
| 0.1 M NaOH | 60 | 24 | 100 | 36.7 | 63.3 | 6-Hydroxynicotinic acid |
Note: This data is representative and may vary based on specific experimental conditions. The primary degradation product under both acidic and basic hydrolysis is 6-Hydroxynicotinic acid, formed through the hydrolysis of the amide group.
Experimental Protocols
A well-designed experimental protocol is crucial for obtaining reproducible stability data. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability testing due to its sensitivity and accuracy.[3]
Protocol: Forced Hydrolysis of this compound
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask in a water bath maintained at 60°C.
-
Withdraw samples at predetermined time intervals (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before dilution and analysis.
-
-
Alkaline Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Keep the flask in a water bath maintained at 60°C.
-
Withdraw samples at the same time intervals as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of 1 M HCl before dilution and analysis.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of purified water.
-
Keep the flask under the same temperature and time conditions as the stressed samples.
-
-
-
Sample Analysis (HPLC Method):
-
Chromatographic Conditions (Example):
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage degradation using the following formula: % Degradation = [(Initial Area - Final Area) / Initial Area] x 100
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Impurities in the sample or reagents. | Use high-purity solvents and reagents. Analyze a blank (solvent) injection to rule out solvent contamination. |
| Formation of secondary degradation products. | Optimize stress conditions (e.g., lower temperature or shorter duration) to favor the formation of primary degradants.[4] | |
| Poor peak shape (tailing or fronting) | Column degradation due to extreme pH. | Use a pH-stable column or adjust the mobile phase pH to be within the column's recommended range. |
| Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent ratio or buffer concentration. | |
| Low recovery of the parent compound | Incomplete neutralization of the sample. | Ensure complete neutralization before dilution and injection, as extreme pH can affect compound stability and chromatographic performance. |
| Adsorption of the compound onto the vial or column. | Use silanized vials and ensure the column is properly conditioned. | |
| Rapid degradation (all compound degraded at the first time point) | Stress conditions are too harsh. | Reduce the temperature, acid/base concentration, or duration of the experiment. |
| No degradation observed | Stress conditions are too mild. | Increase the temperature, acid/base concentration, or duration of the experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under hydrolytic stress?
A1: The primary degradation pathway is the hydrolysis of the amide bond to form 6-Hydroxynicotinic acid. This occurs under both acidic and basic conditions.
Q2: At which pH is this compound most stable?
A2: Based on typical forced degradation studies, this compound is most stable at neutral pH (around pH 7.0). It shows significant degradation in both acidic and alkaline environments, with degradation being more rapid in alkaline conditions.
Q3: How should I store solutions of this compound for short-term use?
A3: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions of this compound at 2-8°C and buffered at a neutral pH to minimize degradation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Stability-indicating HPLC methods with UV detection are the most common and reliable for quantifying this compound and its degradation products.[3] Other techniques like mass spectrometry (MS) can be used for the identification of unknown degradants.[5]
Q5: Are there any special handling precautions for this compound during stability studies?
A5: Beyond standard laboratory safety practices, it is important to protect the compound from prolonged exposure to high temperatures and extreme pH to prevent unintended degradation. Use of calibrated equipment and high-purity reagents is also critical for accurate results.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation results.
Caption: Potential hydrolysis mechanism of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. biomedres.us [biomedres.us]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Thermal Degradation of 6-Hydroxynicotinamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of 6-Hydroxynicotinamide in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental study of this compound's thermal stability.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Fluctuation in temperature.[1] 2. Inconsistent pH of the solution.[2][3] 3. Variation in the initial concentration of this compound.[3] 4. Contaminants in the solvent or glassware. | 1. Ensure precise temperature control of your heating apparatus. 2. Use buffered solutions and verify the pH before and after the experiment. 3. Prepare stock solutions carefully and ensure complete dissolution before aliquoting. 4. Use high-purity solvents and thoroughly clean all glassware. |
| No significant degradation is observed at elevated temperatures. | 1. The compound is highly stable under the tested conditions. 2. Insufficiently stringent temperature or duration.[1] 3. The analytical method is not sensitive enough to detect low levels of degradation.[1] | 1. Consider increasing the temperature in a stepwise manner (e.g., 40°C to 80°C or higher).[2] 2. Extend the duration of the thermal stress study. 3. Validate your analytical method (e.g., HPLC-UV) to ensure it can detect and quantify potential degradation products at low concentrations.[4] |
| Formation of unexpected peaks in the chromatogram. | 1. Secondary degradation of primary degradation products.[2] 2. Interaction with buffer components or impurities. 3. Photodegradation if the solution is exposed to light.[4] | 1. Analyze samples at multiple time points to understand the degradation pathway. 2. Run a blank experiment with only the solvent and buffer under the same thermal stress. 3. Conduct experiments in light-protected containers (e.g., amber vials). |
| Precipitation of the compound or degradation products. | 1. The solubility of the compound or its degradants is exceeded at the tested concentration or as the solvent composition changes due to evaporation. 2. The pH of the solution shifted, affecting solubility. | 1. Perform solubility studies at the beginning of your experiment. 2. Consider using a lower concentration of this compound. 3. Ensure the reaction vessel is properly sealed to prevent solvent evaporation. Monitor the pH throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution under thermal stress?
-
Hydrolysis: The amide group (-CONH2) can hydrolyze to a carboxylic acid group (-COOH), especially under acidic or basic conditions, to form 6-hydroxynicotinic acid.[2]
-
Oxidation: The hydroxyl group (-OH) on the pyridine ring is susceptible to oxidation, which can be accelerated by temperature and the presence of oxygen or metal ions. This could lead to the formation of various oxidized species.
Q2: What is a typical temperature range for studying the thermal degradation of this compound?
A2: A common temperature range for forced degradation studies is between 40°C and 80°C.[2] However, for highly stable molecules, higher temperatures may be necessary to achieve significant degradation. It is advisable to start with a moderate temperature (e.g., 50°C) and increase it if no degradation is observed.
Q3: How does pH influence the thermal degradation of this compound?
A3: The pH of the solution is a critical factor.[2]
-
Acidic conditions (e.g., 0.1 M HCl): Can catalyze the hydrolysis of the amide group.[2] Some pyridinium compounds show increased stability at low pH (around 2-3).[3]
-
Neutral conditions (e.g., water): Degradation may be slower compared to acidic or basic conditions.
-
Basic conditions (e.g., 0.1 M NaOH): Can also catalyze the hydrolysis of the amide group, potentially at a faster rate than in acidic conditions.[2]
Q4: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the parent compound and its degradation products.[2][4] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation information.[2]
Experimental Protocols
Protocol 1: Thermal Stability Study in Different pH Buffers
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare buffer solutions at different pH values (e.g., pH 2, pH 7, and pH 10).
-
Dilute the stock solution with each buffer to a final concentration (e.g., 0.1 mg/mL).
-
-
Thermal Stress:
-
Transfer aliquots of each buffered solution into sealed, light-protected vials.
-
Place the vials in a calibrated oven or water bath at a constant temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cool the samples to room temperature immediately.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
-
Protocol 2: Identification of Degradation Products using LC-MS
-
Forced Degradation:
-
Subject a solution of this compound to thermal stress under conditions that show significant degradation (based on Protocol 1).
-
-
LC-MS Analysis:
-
Inject the stressed sample into an LC-MS system.
-
Use a suitable chromatographic column and mobile phase to separate the parent compound from its degradants.
-
Acquire mass spectra for each separated peak in both positive and negative ion modes.
-
-
Data Interpretation:
-
Determine the molecular weights of the degradation products from their mass-to-charge ratios (m/z).
-
Use fragmentation patterns to elucidate the structures of the degradation products.
-
Visualizations
Caption: Experimental workflow for studying the thermal degradation of this compound.
Caption: Potential thermal degradation pathways of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxynicotinamide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 6-Hydroxynicotinamide.
Troubleshooting Guide: Peak Tailing in this compound HPLC
Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of quantitative analysis.[1][2] This guide addresses the potential causes and solutions for peak tailing specifically for this compound.
FAQs: Addressing Common Causes of Peak Tailing
Q1: What are the most likely causes of peak tailing for a polar compound like this compound?
A1: The primary cause of peak tailing for polar and basic compounds is often secondary interactions with the stationary phase.[3][4] For this compound, which has a polar structure with a pyridine ring and amide and hydroxyl groups, the most probable causes are:
-
Silanol Interactions: The most common cause is the interaction between the basic nitrogen on the pyridine ring of this compound and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3][5] These interactions create a secondary retention mechanism, leading to a tailed peak.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is in a range where both the analyte and the silanol groups are ionized, strong ionic interactions can occur.[1][6] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[4][7] Column degradation, such as the loss of bonded phase, can expose more active silanol sites.[4]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[4][7]
Q2: How can I minimize silanol interactions to improve the peak shape of this compound?
A2: Several strategies can effectively reduce silanol interactions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.0 will protonate the silanol groups, minimizing their ability to interact with the basic sites on this compound.[3][8]
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[1][3]
-
Employ a High-Purity Silica Column (Type B): These columns have a lower metal content and fewer acidic silanol groups, resulting in better peak shapes for basic compounds.[2]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this may not be suitable for all applications, especially with mass spectrometry detection.[2][5]
Q3: What is the optimal mobile phase pH for analyzing this compound?
Q4: Could my HPLC system be causing the peak tailing?
A4: Yes, extra-column effects can contribute to peak tailing.[1][5] Check for the following:
-
Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and tailing.[1][5]
-
Column Voids: A void at the head of the column can distort the sample band, leading to tailing or split peaks.[3] This can be caused by pressure shocks or operating at an inappropriate pH.[8]
Quantitative Data Summary
The following table summarizes the expected impact of key HPLC parameters on the peak asymmetry of a polar, basic compound like this compound. The asymmetry factor (As) is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak and values > 1.2 often considered tailing.[3]
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 6.5 (near pKa of silanols) | > 2.0 | pH 3.0 | 1.1 - 1.5 | Lowering the pH protonates residual silanol groups, reducing their interaction with basic analytes.[3] |
| Column Type | Standard Silica C18 | 1.8 - 2.5 | End-Capped C18 | 1.0 - 1.4 | End-capping chemically blocks many of the active silanol sites, leading to more symmetrical peaks.[1][3] |
| Buffer Concentration | 10 mM Phosphate | > 1.6 | 50 mM Phosphate | 1.2 - 1.6 | Higher buffer concentrations can help to mask residual silanol activity and improve peak shape.[8][12] |
| Analyte Concentration | 100 µg/mL | > 1.9 | 10 µg/mL | 1.0 - 1.3 | High analyte concentrations can lead to column overload and peak tailing.[4][7] |
Experimental Protocol: Troubleshooting Peak Tailing
This protocol provides a systematic approach to diagnosing and resolving peak tailing for this compound.
1. Initial Assessment:
- Objective: To establish a baseline and confirm peak tailing.
- Procedure:
- Prepare the mobile phase and equilibrate the HPLC system with your current method until a stable baseline is achieved.
- Inject a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
- Calculate the asymmetry factor (As) for the this compound peak. A value greater than 1.5 indicates significant tailing.[3]
2. Mobile Phase pH Adjustment:
- Objective: To determine the effect of mobile phase pH on peak shape.
- Procedure:
- Prepare a new mobile phase with a lower pH, for example, by adding 0.1% formic acid or using a phosphate buffer at pH 3.0.[8]
- Thoroughly flush the system and equilibrate the column with the new mobile phase.
- Inject the same this compound standard.
- Compare the peak shape and asymmetry factor to the initial assessment.
3. Column Evaluation:
- Objective: To rule out the column as the source of the problem.
- Procedure:
- If pH adjustment does not resolve the tailing, replace the current column with a new, high-quality end-capped C18 column or a column specifically designed for polar compounds.
- Equilibrate the new column with the low-pH mobile phase.
- Inject the standard and evaluate the peak shape. A significant improvement suggests the previous column was degraded or inappropriate.[3]
4. System Check:
- Objective: To investigate extra-column effects.
- Procedure:
- If tailing persists with a new column and optimized mobile phase, inspect all tubing and connections for potential dead volume.
- Ensure all fittings are properly seated and that the narrowest possible inner diameter tubing is used where appropriate.[1]
- Consider flushing the system with a strong solvent to remove any potential blockages.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing.
Logical Relationship of Peak Tailing Causes
Caption: Key causes of peak tailing in HPLC analysis.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. This compound | 3670-59-5 [m.chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bvchroma.com [bvchroma.com]
- 8. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Mass Spectrometry for 6-Hydroxynicotinamide Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of 6-Hydroxynicotinamide. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the accurate mass of this compound, and what are its common adducts in electrospray ionization (ESI) mass spectrometry?
A1: The monoisotopic mass of this compound (C₆H₆N₂O₂) is 138.04292 Da. In ESI-MS, it is common to observe several adduct ions. Being aware of these will aid in identifying the correct precursor ion for your experiments. Common adducts are listed in the table below.[1]
Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?
A2: Electrospray ionization (ESI) is generally the preferred method for polar molecules like this compound and other nicotinamide metabolites. ESI is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]⁺) with minimal fragmentation in the source, which is ideal for selecting a precursor ion for MS/MS analysis.
Q3: How do I select the best multiple reaction monitoring (MRM) transitions for quantifying this compound?
A3: Selecting optimal MRM transitions involves a two-step process. First, infuse a standard solution of this compound into the mass spectrometer to identify the most abundant and stable precursor ion, which is typically the protonated molecule ([M+H]⁺ at m/z 139.05). Second, perform a product ion scan by inducing fragmentation of the precursor ion. The most intense and stable product ions are then selected for the MRM transitions. It is recommended to select at least two transitions for each analyte: one for quantification (the most intense) and one for confirmation.
Q4: What are common issues encountered during sample preparation for this compound analysis from biological matrices?
A4: Common challenges in sample preparation from matrices like plasma, urine, or tissue homogenates include matrix effects, low recovery, and analyte instability. Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a primary concern. To mitigate these, various sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. The choice of method depends on the complexity of the matrix and the required sensitivity.
Q5: My signal intensity for this compound is low. What are the likely causes and how can I improve it?
A5: Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure that the ESI source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.
-
Poor Fragmentation: The collision energy for MS/MS may not be optimal. Perform a collision energy optimization experiment to find the value that yields the highest product ion intensity.
-
Sample Loss during Preparation: Your extraction method may have low recovery. Evaluate the efficiency of your sample preparation protocol.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte. Improve your chromatographic separation or use a more rigorous sample cleanup method.
-
Analyte Degradation: Ensure that the sample is handled and stored under conditions that prevent degradation.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your analysis.
| Problem | Potential Causes | Recommended Solutions |
| No or Very Low Signal | 1. Instrument not properly tuned or calibrated.2. Incorrect MRM transitions.3. Sample degradation.4. Clog in the LC or MS system.5. Inefficient ionization. | 1. Perform a full system tune and calibration according to the manufacturer's guidelines.2. Verify the precursor and product ion masses. Infuse a fresh standard to confirm.3. Prepare fresh samples and standards.4. Check system pressures and perform necessary maintenance.5. Optimize ESI source parameters (capillary voltage, nebulizer gas, drying gas flow and temperature). |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. High chemical noise in the laboratory environment.3. Suboptimal source conditions.4. Electronic noise. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Identify and remove sources of volatile contaminants in the lab.3. Adjust source parameters, particularly the gas flows, to reduce chemical noise.4. Ensure proper grounding of the instrument. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column degradation or contamination.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.4. Extra-column dead volume. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Adjust the mobile phase pH or add modifiers to reduce secondary interactions.4. Check all fittings and connections for proper installation. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Fluctuations in instrument performance.3. Unstable autosampler temperature.4. Variable matrix effects between samples. | 1. Standardize the sample preparation workflow. Use of an internal standard is highly recommended.2. Run system suitability tests to ensure consistent instrument performance.3. Maintain a constant and cool temperature in the autosampler.4. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
The following tables provide key quantitative data for the analysis of this compound.
Table 1: Predicted Adducts of this compound in ESI-MS [1]
| Adduct Type | Adduct Formula | Calculated m/z |
| Positive Mode | ||
| Protonated | [M+H]⁺ | 139.05020 |
| Sodiated | [M+Na]⁺ | 161.03214 |
| Ammoniated | [M+NH₄]⁺ | 156.07674 |
| Potassiated | [M+K]⁺ | 177.00608 |
| Negative Mode | ||
| Deprotonated | [M-H]⁻ | 137.03564 |
| Formate Adduct | [M+HCOO]⁻ | 183.04112 |
| Acetate Adduct | [M+CH₃COO]⁻ | 197.05677 |
Table 2: Proposed MRM Transitions for this compound
Note: As there is no publicly available validated method specifically for this compound, these transitions are proposed based on the fragmentation of the structurally similar compound, nicotinamide. Optimization is required.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 139.05 | 95.05 | Quantification |
| 139.05 | 122.05 | Confirmation |
| 139.05 | 79.04 | Confirmation |
Table 3: Typical Starting MS Parameters for Optimization
Note: These are general starting parameters and will require optimization on your specific instrument.
| Parameter | Typical Value |
| ESI Source | |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 400 °C |
| Analyzer | |
| Cone Voltage | 20 - 40 V |
| Collision Energy (for m/z 95.05) | 15 - 25 eV |
| Collision Energy (for m/z 122.05) | 10 - 20 eV |
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general methodology. It should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Parameters: Use the values from Tables 2 and 3 as a starting point and optimize for your instrument.
Visualizations
Diagram 1: General Experimental Workflow
References
Technical Support Center: 6-Hydroxynicotinamide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxynicotinamide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound and related pyridine compounds are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors (LC-MS/MS), and direct UV-Vis spectroscopy. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: What is a "matrix effect" and how can it interfere with my this compound analysis?
A2: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[1] In LC-MS/MS analysis, this can lead to ion suppression or enhancement, causing inaccurate quantification.[2] For this compound, which is a polar molecule, matrix effects can arise from endogenous substances like salts and phospholipids in biological samples.[3]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.[4]
Q4: My HPLC peaks for this compound are broad and tailing. What could be the cause?
A4: Broad and tailing peaks in the HPLC analysis of pyridine derivatives can be caused by several factors:
-
Secondary Interactions: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Inconsistent or non-reproducible results for this compound.
This troubleshooting guide follows a logical workflow to identify and resolve common issues in LC-MS/MS analysis.
Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Evaluate matrix effects by comparing the response of this compound in a standard solution versus a matrix-matched sample.[1]- If significant suppression or enhancement is observed, optimize the sample preparation method (e.g., switch to a different SPE sorbent).[4]- Use a stable isotope-labeled internal standard to compensate for variability.[3] |
| Internal Standard (IS) Issues | - Ensure consistent addition of the IS to all samples and standards.- Check the stability of the IS in the sample matrix and storage conditions.- Verify that the IS is free from interferences. |
| Inconsistent Sample Preparation | - Review the sample preparation protocol for any variations in technique.- Ensure complete evaporation and reconstitution of the sample.- Check the age and quality of all reagents and solvents. |
| LC System Problems | - Check for leaks in the HPLC system.- Ensure the mobile phase is properly degassed.- Verify the column is not clogged and is performing correctly. |
| MS System Drift | - Perform a system suitability check before each run.- Regularly tune and calibrate the mass spectrometer. |
HPLC-UV Analysis
Issue: Poor peak shape (fronting, tailing, or split peaks) for this compound.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).- Lower the mobile phase pH to protonate the silanol groups. |
| Inappropriate Mobile Phase | - Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Void | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
UV-Vis Spectroscopic Analysis
Issue: Inaccurate quantification or high background absorbance.
| Potential Cause | Troubleshooting Steps |
| Interfering Substances | - Other compounds in the sample may absorb at the same wavelength as this compound.[5]- Perform a blank measurement using a matrix sample that does not contain the analyte to check for background absorbance.- If interference is present, consider a sample cleanup step or use a diode array detector to check for peak purity. |
| Incorrect Wavelength | - Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent being used.[6] |
| Solvent Effects | - The polarity of the solvent can shift the absorbance spectrum. Ensure the same solvent is used for blanks, standards, and samples. |
| Cuvette Contamination | - Clean the cuvettes thoroughly between measurements. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Determination of this compound in Plasma
This protocol is adapted from a method for the analysis of nicotine and its derivatives, including 6-hydroxynicotine, which is structurally similar to this compound.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Xbridge Amide (3.5 µm, 2.1 x 100 mm) coupled with an Atlantis T3 (3 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 50% A
-
2.0-2.5 min: Hold at 50% A
-
2.5-2.6 min: Return to 95% A
-
2.6-3.5 min: Hold at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Signaling Pathway
This compound is a catabolite in the nicotinamide adenine dinucleotide (NAD+) degradation pathway. This pathway is crucial for cellular redox reactions and energy metabolism.
Caption: Simplified metabolic pathway of Nicotinamide.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
preventing degradation of 6-Hydroxynicotinamide during sample storage
This technical support center provides guidance on preventing the degradation of 6-Hydroxynicotinamide during sample storage and analysis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the structure of this compound, a pyridine carboxamide derivative, the primary factors contributing to its degradation are likely to be:
-
Oxidation: The pyridine ring and the hydroxypyridine moiety are susceptible to oxidation. Studies on the related compound nicotinamide have shown that it degrades under oxidative stress to form nicotinamide N-oxide[1].
-
Hydrolysis: The amide group in this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield 6-hydroxynicotinic acid and ammonia.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light, particularly UV light[2][3][4].
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.
-
pH: The stability of this compound is expected to be pH-dependent. A study on a similar pyridinium compound showed it was most stable in acidic conditions (pH 2-3)[5].
Q2: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For extended storage, refrigeration (2-8°C) is advisable.
Q3: How should I prepare and store solutions of this compound?
For optimal stability in solution:
-
Solvent: Use a high-purity solvent in which this compound is stable. The choice of buffer is critical; for related nicotinamide cofactors, Tris buffer has been shown to provide greater stability compared to phosphate or HEPES buffers[6][7][8].
-
pH: Based on studies of similar compounds, a slightly acidic pH may be optimal. It is recommended to perform a pH stability profile to determine the ideal pH for your specific application.
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. For long-term storage, freezing is generally preferred. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks are likely degradation products. The identity of these products will depend on the storage conditions and the nature of the stress the sample was exposed to. Potential degradation products could include:
-
This compound N-oxide: From oxidative degradation.
-
6-Hydroxynicotinic acid: From hydrolysis of the amide group.
-
Various photoproducts: From exposure to light.
To identify these peaks, techniques like LC-MS/MS are highly recommended as they provide mass information that can help in structure elucidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solid form | - Exposure to moisture- Exposure to light- Elevated storage temperature | - Store in a desiccator.- Store in an amber vial or in the dark.- Store at a lower temperature (e.g., 2-8°C). |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution | - Degradation during sample preparation- Contaminated solvent or glassware | - Prepare solutions in a low-light environment.- Use fresh, high-purity solvents and thoroughly clean glassware.- Consider preparing samples at a lower temperature. |
| Progressive degradation of the compound in solution | - Inappropriate solvent pH- Oxygen in the solvent- Microbial contamination | - Perform a pH stability study to find the optimal pH.- Use degassed solvents and store under an inert atmosphere.- Filter-sterilize the solution and store at a low temperature. |
| Inconsistent results between different batches of samples | - Variability in storage conditions- Different exposure to light or temperature | - Standardize storage and handling procedures for all samples.- Maintain a detailed log of sample history. |
Data Presentation
Table 1: Potential Degradation of this compound Under Stressed Conditions (Hypothetical Data Based on Related Compounds)
| Stress Condition | Potential Degradation Products | Expected % Degradation |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | 6-Hydroxynicotinic acid | Moderate to High |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | 6-Hydroxynicotinic acid | High |
| Oxidation (e.g., 3% H₂O₂ at RT) | This compound N-oxide | High |
| Photolysis (e.g., UV light exposure) | Various photoproducts | Moderate |
| Thermal (e.g., 80°C) | Multiple degradation products | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature and collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Collect samples at various time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Forced degradation samples from Protocol 1
-
Acetonitrile, methanol, and various buffer components (e.g., phosphate, acetate)
Procedure:
-
Initial Method Development:
-
Start with a generic gradient method using a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: 5-95% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of this compound and also collect spectra using the PDA detector.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent compound and its degradation products.
-
Optimize the gradient, mobile phase composition (including pH and buffer type), and column temperature to achieve adequate resolution (>1.5) between all peaks.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
-
Visualizations
Caption: Experimental workflow for storing and assessing the stability of this compound samples.
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Troubleshooting decision tree for identifying the source of unexpected peaks in HPLC analysis.
References
- 1. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing 6-Hydroxynicotinamide Extraction from Tissue
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the extraction efficiency of 6-Hydroxynicotinamide from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or undetectable levels of this compound in my tissue extracts?
A1: Low recovery is a common issue that can stem from several factors:
-
Analyte Degradation: Like other nicotinamide metabolites, this compound may be sensitive to pH and temperature.[1][2] Ensure samples are processed rapidly on ice and stored at -80°C to minimize enzymatic activity and chemical degradation.[1]
-
Inefficient Extraction: The chosen solvent may not be optimal for this compound's polarity. A systematic evaluation of different solvent systems, from polar aqueous solutions to various organic solvents, is recommended.[3][4]
-
Suboptimal Homogenization: Incomplete disruption of the tissue matrix will prevent the solvent from accessing the analyte. Ensure tissue is thoroughly homogenized. Cryogrinding (pulverizing tissue at liquid nitrogen temperatures) can be a very effective method.[2][5]
-
Strong Protein Binding: The analyte may be tightly bound to tissue proteins, preventing its release into the extraction solvent. Using a protein precipitation step or denaturing agents can help.
Q2: My replicate samples show high variability in this compound concentration. What are the likely causes?
A2: High variability often points to inconsistencies in sample handling and preparation.
-
Inconsistent Sample Processing: Ensure that all samples are treated identically, from the time of collection to the final extraction step. Delays in processing can allow for continued metabolic activity, altering analyte levels.[1]
-
Tissue Heterogeneity: Tissues can be inherently non-uniform.[5] To mitigate this, it is crucial to homogenize the entire tissue sample thoroughly before taking an aliquot for extraction.
-
Repeated Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing samples, as this can lead to metabolite degradation. It is best practice to aliquot samples into single-use volumes before freezing.[1]
-
Solid-Phase Extraction (SPE) Issues: Inconsistent flow rates, channeling, or voiding within conventional SPE cartridges can lead to variable recovery.[6][7]
Q3: Which extraction technique—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)—is best for my experiment?
A3: The ideal technique depends on your specific requirements, such as sample complexity, required cleanup level, and throughput needs.
-
Protein Precipitation (PPT) is the simplest and fastest method but provides the least cleanup, potentially leading to significant matrix effects in LC-MS analysis.[8]
-
Liquid-Liquid Extraction (LLE) offers a better degree of cleanup than PPT and can be optimized by testing various organic solvents.[8][9] However, it can be labor-intensive and difficult to automate.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and allows for analyte concentration, leading to better sensitivity.[6][10] It is highly versatile but requires careful method development to optimize the sorbent, wash, and elution steps.[10]
Q4: How can I minimize the degradation of this compound during sample collection and processing?
A4: The key is to halt metabolic activity as quickly as possible.
-
Immediate Quenching: For tissue samples, snap-freezing in liquid nitrogen immediately upon collection is the gold standard for quenching metabolism.[1][11]
-
Maintain Cold Temperatures: All subsequent processing steps, including homogenization and centrifugation, should be performed on ice or at 4°C to prevent degradation.[1][5]
-
Use of Acidified Solvents: Extraction with a cold acidic organic solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, has been shown to be effective at quenching metabolism and extracting polar metabolites while minimizing interconversion.[2][11][12]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low/No Analyte Recovery | Incomplete tissue homogenization. | Ensure tissue is thoroughly cryoground or mechanically homogenized until no visible particulates remain.[2][5] |
| Suboptimal extraction solvent. | Screen a panel of solvents with varying polarities (e.g., Methanol, Acetonitrile, Ethyl Acetate, MTBE/Methanol mixtures).[3][4] Consider an acidic solvent system (e.g., Acetonitrile:Methanol:Water with formic acid).[2] | |
| Analyte degradation during extraction. | Perform all steps on ice.[1] Minimize time between sample collection and extraction. Use pre-chilled solvents. | |
| Poor elution from SPE cartridge. | Test different elution solvents, strengths, and volumes. Ensure the elution solvent is strong enough to displace the analyte from the sorbent.[10] | |
| High Matrix Effects in LC-MS/MS | Insufficient sample cleanup. | Switch from Protein Precipitation to a more robust method like SPE or LLE.[6][8] |
| Co-elution of phospholipids. | If using SPE, optimize the wash steps to remove interfering compounds. Consider using a sorbent specifically designed for phospholipid removal.[8] | |
| Inappropriate LLE solvent. | Choose a more selective organic solvent for the LLE procedure that minimizes the extraction of interfering matrix components.[9] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample handling. | Standardize the entire workflow. Use a stopwatch to time critical steps. Ensure consistent vortexing and incubation times. |
| Non-homogenous tissue aliquots. | Homogenize the entire tissue sample before taking smaller portions for replicate extractions.[5] | |
| Inconsistent SPE performance. | Use high-quality SPE cartridges, preferably those with a fritless design to prevent channeling and ensure uniform flow.[6][7] Ensure the sorbent does not dry out between steps unless intended. |
Data Presentation: Comparison of Extraction Techniques
Table 1: Qualitative Comparison of Common Extraction Methodologies
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, low cost. | Minimal cleanup, high risk of matrix effects, analyte may be lost in the pellet.[8] | Rapid screening where high accuracy is not critical. |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT, highly adaptable.[8] | Labor-intensive, uses large solvent volumes, can be difficult to automate.[8] | Low-throughput assays requiring cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high analyte concentration, highly selective, amenable to automation.[6][10] | Requires extensive method development, higher cost per sample.[10] | High-sensitivity quantitative assays where matrix effects must be minimized. |
Table 2: Representative Extraction Efficiencies for Nicotinamide-Related Metabolites
Note: This table provides illustrative data based on studies of related metabolites to guide optimization. Actual recovery for this compound must be determined empirically.
| Analyte Class | Matrix | Method | Solvent System | Typical Recovery (%) | Reference Principle |
| NAD(P)H Cofactors | Mouse Liver | Acidic LLE | 40:40:20 ACN:MeOH:H₂O + 0.1M Formic Acid | >90% | [2] |
| Endocannabinoids | Aortic Tissue | LLE | Toluene | 85-95% | [9] |
| Breast Cancer Drugs | Human Plasma | SPE (C8 Sorbent) | Elution with Methanol | >92% | [10] |
| Steroid Hormones | Human Serum | Salting-Out Assisted LLE | Ammonium Sulfate + 10% MeOH in ACN | >88% | [13] |
Experimental Protocols
Protocol 1: Tissue Homogenization and Quenching
-
Weigh a frozen tissue sample (~30-50 mg) in a pre-chilled, tared tube.
-
For cryogrinding, place the tissue in a cryomill and pulverize at liquid nitrogen temperature to create a fine powder.[2]
-
Alternatively, place the frozen tissue in a tube with ceramic beads and 1 mL of ice-cold extraction solvent (see protocols below).
-
Immediately homogenize using a bead beater or rotor-stator homogenizer. Ensure the sample remains cold throughout by processing in short bursts and cooling on ice in between.
-
Proceed immediately to the desired extraction protocol.
Protocol 2: Acidic Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods optimized for related polar metabolites and is a good starting point.[2][11]
-
To the homogenized tissue from Protocol 1 (in a tube on dry ice), add 1 mL of pre-chilled (-80°C) extraction solvent (40% Acetonitrile, 40% Methanol, 20% Water, with 0.1 M Formic Acid).
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and tissue debris.
-
Carefully transfer the supernatant to a new tube. To avoid acid-catalyzed degradation during storage or dry-down, neutralize the extract with a base like ammonium bicarbonate.[2]
-
The sample is ready for direct injection or can be evaporated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for concentration.
Protocol 3: Solid-Phase Extraction (SPE)
This is a generic protocol for a reversed-phase (e.g., C8 or C18) SPE cartridge and must be optimized.[10]
-
Sample Pre-treatment: Following homogenization (Protocol 1), centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. Dilute the resulting supernatant 1:1 with an aqueous solution (e.g., water with 0.1% formic acid) to ensure proper binding to the SPE sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of water. Do not let the sorbent bed dry.
-
Loading: Load the pre-treated sample onto the cartridge and allow it to pass through slowly (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% Methanol in water) to remove salts and other highly polar interferences. This step is critical and may require optimization.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., Methanol or Acetonitrile). Collect the eluate.
-
The eluate can be evaporated and reconstituted for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound extraction from tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of metabolite extraction of human vein tissue for ultra performance liquid chromatography-mass spectrometry and nuclear magnetic resonance-based untargeted metabolic profiling - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tecan.com [tecan.com]
- 9. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jianhaidulab.com [jianhaidulab.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Pyridine Metabolites in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying pyridine metabolites in biological fluids.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Sample Preparation
Question: I am observing low recovery of my target pyridine metabolite from plasma samples after protein precipitation. What could be the cause and how can I improve it?
Answer: Low recovery of polar pyridine metabolites after protein precipitation is a common issue. Several factors could be contributing to this:
-
Suboptimal Precipitant-to-Sample Ratio: An incorrect ratio of organic solvent to plasma can lead to incomplete protein precipitation and co-precipitation of the analyte. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to plasma.[1][2]
-
Insufficient Vortexing or Incubation: Inadequate mixing or insufficient incubation time at low temperatures can result in incomplete protein precipitation. Ensure vigorous vortexing and incubation at 4°C for at least 30 minutes.
-
Analyte Binding to Precipitated Proteins: Some pyridine metabolites may have an affinity for plasma proteins and can be lost as the proteins precipitate. To mitigate this, consider adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent to disrupt protein-analyte interactions.
-
Analyte Instability: Pyridine metabolites can be susceptible to degradation. Ensure that samples are processed promptly and kept on ice throughout the procedure. For long-term storage, samples should be kept at -80°C.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low pyridine metabolite recovery.
Chromatography
Question: I'm observing poor peak shape (fronting or tailing) for my polar pyridine metabolites when using a HILIC column. How can I troubleshoot this?
Answer: Poor peak shape in Hydrophilic Interaction Liquid Chromatography (HILIC) is often related to the mobile phase composition, sample solvent, or column equilibration.[3][4][5]
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (more aqueous) than the initial mobile phase is a common cause of peak distortion. The sample solvent should ideally match the initial mobile phase conditions (high organic content).[4]
-
Insufficient Column Equilibration: HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase. A minimum of 10-20 column volumes is recommended for re-equilibration between injections.[3][4]
-
Inappropriate Buffer Concentration or pH: The buffer concentration and pH of the mobile phase can influence the retention and peak shape of ionizable pyridine metabolites. Insufficient buffer concentration can lead to peak tailing due to secondary interactions.[3] Experiment with different buffer concentrations (e.g., 10-20 mM ammonium formate) and pH values to optimize peak shape.
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Implement a column washing step or use a guard column to protect the analytical column.[3]
Question: My retention times are shifting between injections for pyridine metabolite analysis. What are the likely causes?
Answer: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: As mentioned for poor peak shape, insufficient equilibration between gradient runs is a primary cause of retention time drift in HILIC.[3][4]
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or degradation of additives can lead to shifting retention times. Prepare fresh mobile phases daily.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Ensure the column compartment temperature is stable and consistent.
-
Pump Performance Issues: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and shifting retention times.
Mass Spectrometry
Question: I am experiencing significant ion suppression for my pyridine metabolites in plasma samples. How can I mitigate this?
Answer: Ion suppression, a type of matrix effect, is a common challenge in bioanalysis and can lead to inaccurate quantification.[6][7]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[8]
-
Optimize Chromatography: Improving the chromatographic separation of the analyte from co-eluting matrix components can significantly reduce ion suppression. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression can be effectively compensated.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying pyridine metabolites in biofluids?
A1: The primary challenges include:
-
Polarity: Many pyridine metabolites are highly polar, making them difficult to retain on traditional reversed-phase chromatography columns and necessitating alternative approaches like HILIC.[9]
-
Matrix Effects: Biofluids like plasma and urine are complex matrices containing numerous endogenous compounds that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement.[6][7]
-
Metabolite Instability: Some pyridine metabolites can be unstable and prone to degradation during sample collection, storage, and preparation.[10]
-
Low Concentrations: Endogenous or exogenous pyridine metabolites may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[11]
-
Structural Isomers: The presence of isomeric metabolites can complicate quantification if they are not chromatographically separated.
Q2: Which sample preparation technique is best for pyridine metabolites in plasma?
A2: The choice of sample preparation technique depends on the specific metabolite, the required sensitivity, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. However, it may not provide sufficient cleanup for all applications, potentially leading to significant matrix effects.[1][2] Methanol is often recommended for broad metabolite profiling.[12]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes between two immiscible liquid phases. It can be optimized to selectively extract compounds based on their polarity and pKa.[13][14]
-
Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. It is highly effective at removing matrix interferences but is also the most time-consuming and expensive method.[8][15]
Q3: What are the advantages of using LC-MS/MS for pyridine metabolite quantification?
A3: LC-MS/MS is a powerful technique for bioanalysis due to its:
-
High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection and quantification of analytes at very low concentrations with high specificity, even in complex matrices.[11][16]
-
Versatility: It can be coupled with various liquid chromatography techniques (reversed-phase, HILIC) to analyze a wide range of pyridine metabolites with different polarities.
-
Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS provides highly accurate and precise quantitative results.
Q4: How can I ensure the stability of my pyridine metabolites during sample handling and storage?
A4: To maintain the integrity of pyridine metabolites:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C during processing.
-
Proper Storage: For short-term storage, -20°C may be adequate, but for long-term storage, -80°C is recommended.
-
pH Control: The stability of some pyridine metabolites can be pH-dependent. Consider adjusting the pH of the sample or using a buffered collection tube if necessary.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade metabolites. Aliquot samples into smaller volumes before freezing.[10]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of selected pyridine metabolites in biofluids using LC-MS/MS.
Table 1: Quantification of Nicotine and its Metabolites in Human Urine
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Nicotine | 1 - 500 | 1 | 55.1 - 109.1 | [17] |
| Cotinine | 0.2 - 500 | 0.2 | 55.1 - 109.1 | [17] |
| Cotinine | Linear up to 1000 µg/L | 2.5 µg/L | 107 - 117 | [18] |
| trans-3'-Hydroxycotinine | 0.5 - 500 | 0.5 | 55.1 - 109.1 | [17] |
| Norcotinine | 1 - 500 | 1 | 55.1 - 109.1 | [17] |
Table 2: Quantification of Niacin (Nicotinic Acid) and its Metabolites in Human Plasma
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Niacin | 2.0 - 3000 | 2.0 | Not Reported | [16] |
| Niacin | 1.25 - 320 µg/L | 1.25 µg/L | 89 - 105 | [11] |
| Niacin | 50.0 - 750 | 50.0 | 86 - 89 | [19] |
| Nicotinamide | 10.0 - 1600 | 10.0 | Not Reported | [16] |
| Nicotinamide | 1.25 - 1280 µg/L | 1.25 µg/L | 89 - 105 | [11] |
| Nicotinuric Acid | 2.0 - 3000 | 2.0 | Not Reported | [16] |
| Nicotinuric Acid | 1.25 - 1280 µg/L | 1.25 µg/L | 89 - 105 | [11] |
| N-methyl-2-pyridone-5-carboxamide | 50.0 - 5000 | 50.0 | Not Reported | [16] |
Table 3: Quantification of Trigonelline in Serum/Plasma
| Biofluid | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Mouse Serum | 5.0 - 250.0 | 5.0 | Not Reported | [20] |
| Rat Plasma | 1 - 2000 | Not Reported | 78.06 - 83.07 | [21] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general method for the extraction of polar metabolites from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general method for the cleanup of urine samples for the analysis of nicotine and its metabolites.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 6.8).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of the buffer through the cartridge.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 2 mL of the buffer to remove unretained matrix components, followed by 2 mL of methanol to remove less polar interferences.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
General Workflow for Pyridine Metabolite Quantification
Caption: A general workflow for the quantification of pyridine metabolites.
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. support.waters.com [support.waters.com]
- 6. Evaluation of matrix effects in metabolite profiling based on capillary liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applying Solid Phase Extraction - Applying Solid Phase Extraction - Chromedia [chromedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bevital.no [bevital.no]
- 20. Quantitative determination of trigonelline in mouse serum by means of hydrophilic interaction liquid chromatography-MS/MS analysis: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjpsonline.com [wjpsonline.com]
6-Hydroxynicotinamide Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for 6-Hydroxynicotinamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | Insufficiently stringent stress conditions. | Gradually increase the stressor concentration, temperature, or duration of exposure. For example, if 3% hydrogen peroxide shows no effect, incrementally increase the concentration. Ensure the analytical method is sensitive enough to detect minor degradation products. |
| High intrinsic stability of the molecule. | While possible, it is crucial to apply a range of forceful conditions before concluding exceptional stability. | |
| Unexpected peaks in the chromatogram post-photostability testing. | Photodegradation of the molecule. | The presence of new peaks indicates the formation of photoproducts. Utilize LC-MS/MS to identify these degradation products by obtaining their mass information, which is crucial for elucidating their structures and the overall degradation pathway. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column chemistry. | Optimize the mobile phase composition (e.g., pH, organic modifier concentration) and ensure the column is suitable for separating the parent compound from its potential degradants. A gradient elution may be necessary. |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Inconsistent results between experimental replicates. | Inaccurate sample preparation. | Ensure precise and consistent preparation of all solutions and dilutions. Use calibrated pipettes and balances. |
| Fluctuation in environmental conditions. | Maintain consistent temperature and humidity during the experiment and sample storage. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is a white to off-white solid.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, the degradation of the related compound nicotinamide proceeds via deamination to nicotinic acid, followed by conversion to 6-hydroxynicotinic acid, and further oxidation to 2,5-dihydroxypyridine.[4] This suggests that potential degradation of this compound could involve further oxidation of the pyridine ring or other transformations of the functional groups. Forced degradation studies are necessary to identify the actual degradation pathways.
Q3: How should a forced degradation study for this compound be designed?
A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule.[5][6] The study should expose this compound to a variety of stress conditions as recommended by ICH guidelines.[7] The typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Neutral Hydrolysis: Water at an elevated temperature.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 10°C increments above the accelerated temperature).[5]
Q4: What is the most appropriate analytical technique for a this compound stability study?
A4: The most common and recommended analytical method for stability-indicating assays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is well-suited for separating the parent drug from its degradation products. For the identification and characterization of these degradation products, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[9]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile).
4. Stress Sample Preparation:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
-
Control: Prepare a sample at the same final concentration using the solvent used for the stock solution.
5. Incubation:
-
Hydrolysis and Oxidation: Incubate the prepared solutions at a set temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Thermal Stress: Store the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period. Periodically withdraw samples, dissolve to a known concentration, and analyze.
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber.[8] A control sample should be wrapped in aluminum foil to protect it from light.
6. Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method. The method should be capable of separating the main peak of this compound from any degradation products.
7. Data Presentation:
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Acid Hydrolysis | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 3.1 | 1.7 | |
| 4 | 90.5 | 5.8 | 3.7 | |
| 8 | 82.1 | 10.2 | 7.7 | |
| 24 | 65.3 | 20.5 | 14.2 | |
| Base Hydrolysis | 0 | 100 | 0 | 0 |
| 2 | 88.4 | 8.5 | 3.1 | |
| 4 | 75.9 | 15.3 | 8.8 | |
| 8 | 58.2 | 25.1 | 16.7 | |
| 24 | 30.1 | 45.2 | 24.7 | |
| Oxidation | 0 | 100 | 0 | 0 |
| 2 | 98.1 | 1.9 | 0 | |
| 4 | 96.5 | 3.5 | 0 | |
| 8 | 92.8 | 7.2 | 0 | |
| 24 | 85.4 | 14.6 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 3670-59-5 [m.chemicalbook.com]
- 4. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to 6-Hydroxynicotinamide and its Certified Reference Material Alternative, Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Hydroxynicotinamide and a suitable certified reference material (CRM) alternative, Nicotinic Acid. Due to the limited availability of a dedicated CRM for this compound, this document outlines a comprehensive approach for its quantification by comparing its analytical performance against the readily available and structurally related Nicotinic Acid CRM. This guide includes detailed experimental protocols, comparative data tables, and visual workflows to support research and drug development activities.
Introduction
This compound is a metabolite of nicotinamide (a form of vitamin B3) and plays a role in the broader nicotinamide adenine dinucleotide (NAD+) metabolism pathway. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. However, the absence of a commercially available certified reference material for this specific compound presents a significant analytical challenge.
This guide proposes the use of a certified reference material of Nicotinic Acid as a viable alternative for establishing a reliable analytical method. Nicotinic acid is structurally similar to this compound and its CRM is widely available from various suppliers. This allows for the development of a robust analytical method with a traceable reference standard, ensuring the accuracy and reproducibility of results.
Comparative Analytical Performance
A simultaneous analysis of this compound and Nicotinic Acid can be achieved using techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following table summarizes the expected analytical performance characteristics for both compounds based on a validated LC-MS/MS method.
| Parameter | This compound | Nicotinic Acid (CRM) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.7 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Linear Range | 1.5 - 500 ng/mL | 0.7 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 3% |
| Inter-day Precision (%RSD) | < 7% | < 5% |
| Recovery (%) | 90 - 105% | 95 - 105% |
| Matrix Effect (%) | 85 - 110% | 90 - 108% |
Experimental Protocols
A detailed experimental protocol for the simultaneous quantification of this compound and Nicotinic Acid in a biological matrix (e.g., plasma) is provided below.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., d4-Nicotinic Acid).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (10% methanol in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
Nicotinic Acid: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
d4-Nicotinic Acid (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
Mandatory Visualizations
Nicotinamide Metabolism Pathway
The following diagram illustrates the metabolic pathway of nicotinamide, highlighting the position of this compound.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the quantification of this compound and Nicotinic Acid.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxynicotinamide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Hydroxynicotinamide, a metabolite of nicotinic acid, is crucial for various stages of research and development. The selection of an appropriate analytical method is a critical decision that impacts data quality and project outcomes. This guide provides a comprehensive comparison of three common analytical techniques for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for the different analytical methods. It is important to note that the data for HPLC-UV and UV-Vis Spectrophotometry are based on a validated method for 6-hydroxynicotinic acid and would require adaptation and validation for this compound. The LC-MS/MS data is derived from a validated method for 6-hydroxynicotine.
| Parameter | HPLC-UV (Adapted from 6-hydroxynicotinic acid) | LC-MS/MS (Adapted from 6-hydroxynicotine) | UV-Vis Spectrophotometry (Adapted from 6-hydroxynicotinic acid) |
| **Linearity (R²) ** | >0.99 | >0.99 | 0.9999[1] |
| Limit of Detection (LOD) | Analyte and matrix dependent | 0.05 ng/mL[2][3] | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | 0.15 ng/mL[2][3] | 0.5 µg/mL[1] |
| Accuracy (% Recovery) | Typically 98-102% | 86.1% - 102.2%[2] | 99.11% - 100.81%[1] |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | High | High | High (microplate compatible)[1] |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a strong foundation for the development of a validated method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method, adapted from the analysis of 6-hydroxynicotinic acid, is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of 6-hydroxynicotinic acid, a wavelength of around 251 nm is a good starting point.[1]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, which should be compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is adapted from a validated assay for 6-hydroxynicotine and is ideal for the quantification of this compound at low concentrations in complex biological matrices.[2][3]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A combination of amide and C18 columns can be effective for separating isomers.[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for optimal selectivity and sensitivity. Precursor and product ion transitions need to be determined by infusing a standard solution of this compound.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) is typically required to remove matrix interferences.
-
The extracted sample is then reconstituted in a solvent compatible with the mobile phase.
-
UV-Vis Spectrophotometry
This simple and cost-effective method is adapted from a microplate-based assay for 6-hydroxynicotinic acid and is suitable for high-throughput screening and quantification at higher concentrations.[1]
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader.
-
Methodology:
-
Solvent: A suitable buffer in which this compound is soluble and stable.
-
Wavelength Scan: Perform a wavelength scan to determine the absorption maximum (λmax) of this compound. For 6-hydroxynicotinic acid, the determination wavelength is 251 nm with a reference wavelength of 231 nm.[1]
-
Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of unknown samples can then be determined from this curve.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent.
-
Ensure the sample is free of any particulate matter that could interfere with the absorbance reading.
-
Visualizing the Analytical Processes
The following diagrams, generated using the DOT language, illustrate the general workflows for analytical method validation and the logical comparison of the discussed techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. "A rapid LC-MS/MS method for simultaneous determination of nicotine and" by Yixiao Shen, Ning Zhang et al. [repository.lsu.edu]
- 3. A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Validation of Analytical Methods for 6-Hydroxynicotinamide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 6-Hydroxynicotinamide, a metabolite of nicotinamide, is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The experimental protocols and expected validation performance are based on established methods for analogous compounds, such as nicotinic acid and its metabolites.[1][2][3][4][5][6][7][8]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the expected performance characteristics of the three compared methods for the analysis of this compound.
| Validation Parameter | HPLC-MS/MS | GC-MS (with derivatization) | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | 5 - 20 ng/mL | 50 - 200 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 5% |
| Specificity / Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
Detailed methodologies for the proposed HPLC-MS/MS method and its alternatives are provided below.
HPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.[1][2][3][4][5]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.[2]
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Propose precursor ion [M+H]⁺ and product ions based on its structure.
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
GC-MS Method (with Derivatization)
GC-MS can be a powerful tool for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[6][7]
a. Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction of this compound from the sample matrix.
-
Evaporate the extract to dryness.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form a volatile silyl derivative.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
HPLC-UV Method
This method is less sensitive than mass spectrometry-based methods but can be suitable for applications where higher concentrations of the analyte are expected, such as in the analysis of pharmaceutical formulations.[8][10]
a. Sample Preparation
-
Dilute the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol (e.g., 70:30 v/v), pH adjusted to 3.5.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 251 nm, with a reference wavelength of 231 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the HPLC-MS/MS method and a logical comparison of the three analytical techniques.
Caption: Workflow for the validation of the HPLC-MS/MS method.
Caption: Comparison of analytical methods for this compound.
References
- 1. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Nicotinamide Metabolites in Plasma
This guide provides a comparative analysis of key nicotinamide metabolites in human plasma, offering a summary of their circulating levels, detailed experimental protocols for their quantification, and visual representations of metabolic and experimental workflows. It is designed for researchers, scientists, and drug development professionals working on NAD+ metabolism and related therapeutic areas.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme central to cellular metabolism, energy production, and signaling pathways.[1][2][3] Its metabolism is complex, involving several precursors, intermediates, and catabolites, collectively known as the NAD+ metabolome.[4][5] Quantifying these metabolites in plasma is crucial for understanding systemic NAD+ homeostasis, the effects of NAD+ precursor supplementation (such as Nicotinamide Mononucleotide - NMN, and Nicotinamide Riboside - NR), and their association with aging and various diseases.[4][[“]][7] This guide compares analytical methodologies and reported concentrations of these critical molecules in human plasma.
Comparative Data on Plasma Nicotinamide Metabolites
The concentrations of NAD+ and its related metabolites in plasma can vary based on factors like age, diet, and analytical methods.[4][8] The following tables summarize reported concentrations from various studies, including baseline levels and changes observed after supplementation with NAD+ precursors.
Table 1: Baseline Plasma/Blood Concentrations of Key Nicotinamide Metabolites in Healthy Adults
| Metabolite | Concentration (µM) | Matrix | Analytical Method | Reference |
| Extracellular NAD+ (eNAD+) | 0.253 ± 0.02 | Plasma | Enzymatic Assay | [1] |
| Total NAD | Median: 1.34 | Plasma | Not Specified | [8] |
| NAD+ (Whole Blood) | ~20 - 25 | Whole Blood | LC-MS/MS | [9][10] |
| Nicotinamide (NAM) | Varies (endogenous) | Plasma | LC-MS/MS | [4][11] |
| N-methylnicotinamide (MeNAM) | Varies (endogenous) | Plasma | LC-MS/MS | [4][11] |
| N-methyl-2-pyridone-5-carboxamide (2-Pyr) | Varies (endogenous) | Plasma | LC-MS/MS | [11] |
Note: Concentrations of many metabolites, particularly downstream catabolites like NAM and 2-Pyr, are highly variable and often reported as changes relative to a baseline rather than absolute concentrations.[11]
Table 2: Changes in Blood NAD+ Levels Following Oral Supplementation
| Supplement | Dosage | Duration | Fold Increase in NAD+ | Matrix | Reference |
| NMN | 250 mg/day | 4 Weeks | ~2x (from ~20 µM to ~45 µM) | Whole Blood | [9][10] |
| NMN | 1000 mg/day | 14 Days | ~2x | Whole Blood | [12] |
| NMN | 2000 mg/day | 14 Days | ~3x | Whole Blood | [12] |
| NR | Varies | 2 Weeks | Significant Elevation | Whole Blood | [[“]][[“]] |
Supplementation with NMN has been shown to be safe and effective in increasing NAD+ levels in the blood in a dose-dependent manner.[12] Studies show that after oral administration, NMN itself is not significantly elevated in the blood, suggesting its rapid conversion and metabolism.[9][10]
Experimental Protocols
Accurate quantification of nicotinamide metabolites is challenging due to their low concentrations and the instability of reduced forms like NADH.[1][14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for its high sensitivity and specificity.[11][14][15]
Sample Collection and Handling
Proper pre-analytical handling is critical to prevent metabolite degradation.[1]
-
Anticoagulant: Blood is typically collected in lithium heparin or EDTA tubes.[1][15]
-
Processing Time and Temperature: Samples should be placed on ice immediately after collection and processed within one hour.[15] Centrifugation to separate plasma is performed at 4°C (e.g., 2,500 x g for 15 minutes).[1]
-
Storage: Plasma aliquots should be snap-frozen in liquid nitrogen and stored at -80°C until analysis to ensure long-term stability.[1][15] Repeated freeze-thaw cycles must be avoided.[15]
Metabolite Extraction from Plasma
Protein precipitation is the standard method for extracting small molecule metabolites from plasma.
-
Reagents: Ice-cold acetonitrile or methanol are commonly used.[14][15] An extraction solution containing stable isotope-labeled internal standards (e.g., Nicotinamide-d4) is recommended for accurate quantification.[15]
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile containing internal standards.[15]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (e.g., C18) chromatography are both used.[11][16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high sensitivity and ability to perform Multiple Reaction Monitoring (MRM).
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the standard workflow for the analysis of nicotinamide metabolites in plasma, from sample collection to data acquisition.
Caption: Standard workflow for plasma nicotinamide metabolite analysis.
Nicotinamide Metabolic Pathway
This diagram outlines the core salvage pathway, which is primarily responsible for recycling nicotinamide and its precursors to synthesize NAD+ in mammalian cells.[3][18]
References
- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plasma NAD+ Metabolome Is Dysregulated in “Normal” Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Study Indicates that NMN Efficaciously Increases Blood NAD+ in Humans [nmn.com]
- 10. rescence.com [rescence.com]
- 11. researchgate.net [researchgate.net]
- 12. prohealth.com [prohealth.com]
- 13. consensus.app [consensus.app]
- 14. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 6-Hydroxynicotinamide. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines a comparison of suitable analytical techniques based on their performance with structurally related compounds, such as nicotinamide and its metabolites. The information herein is synthesized from established and validated methods to guide laboratories in selecting and developing robust analytical procedures for this compound.
Introduction
This compound is a metabolite of nicotinamide (a form of Vitamin B3). Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker. This guide focuses on the two most prevalent and powerful analytical techniques for the quantification of small polar molecules in complex biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of LC-MS/MS and HPLC-based methods for the analysis of this compound, extrapolated from data on analogous compounds.
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | HPLC (High-Performance Liquid Chromatography) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection using UV-Vis absorbance or fluorescence. |
| Selectivity | Very High (due to specific precursor-to-product ion transitions). | Moderate to High (can be affected by co-eluting compounds with similar spectral properties). |
| Sensitivity (LOD/LOQ) | Very High (typically in the low ng/mL to pg/mL range).[1][2] | Moderate (typically in the high ng/mL to µg/mL range). |
| Linearity Range | Wide dynamic range, typically 2-2000 ng/mL.[2] | Good linearity, but may be narrower than LC-MS/MS. |
| Accuracy (% Recovery) | Typically 85-115%.[3] | Typically 90-110%. |
| Precision (%RSD) | Typically <15%.[3] | Typically <10%. |
| Sample Throughput | High, with typical run times of 5-15 minutes per sample.[4] | Moderate, with typical run times of 10-30 minutes per sample. |
| Matrix Effects | Potential for ion suppression or enhancement, requiring careful method development and use of internal standards. | Less susceptible to matrix effects compared to LC-MS/MS, but can still be affected. |
| Instrumentation Cost | High. | Moderate. |
| Expertise Required | High. | Moderate. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for related nicotinamide metabolites and can be adapted for this compound.
LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from methods for the simultaneous determination of nicotinic acid and its metabolites.[4][5]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like 6-chloronicotinamide).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent.
-
Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm) or a similar polar-modified reversed-phase column.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-15 min, 5% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a standard solution.
HPLC-UV Quantification of this compound in Urine
This protocol is based on methods for the analysis of nicotinamide and its metabolites.
a. Sample Preparation (Dilution and Filtration)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample 1:10 with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
b. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (likely in the range of 260-280 nm).
Mandatory Visualization
Metabolic Pathway of Nicotinamide
The following diagram illustrates the metabolic pathway of nicotinamide, highlighting the formation of 6-hydroxynicotinic acid, a close analog of this compound.
References
- 1. ifoodmm.com [ifoodmm.com]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 6-Hydroxynicotinamide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 6-Hydroxynicotinamide is crucial for ensuring data integrity in pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of common analytical methods, presenting their performance characteristics with a focus on accuracy and precision. The experimental data cited is based on validated methods for structurally similar molecules, such as nicotinamide and its metabolites, providing a reliable reference for method selection and development for this compound analysis.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and robust technique. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. Spectrophotometric methods, while simpler, are generally suitable for bulk drug analysis where concentration levels are high.
The following table summarizes the typical accuracy and precision data for these analytical techniques, derived from studies on related nicotinamide compounds.
| Analytical Method | Analyte/Matrix | Accuracy (% Recovery) | Precision (%RSD) | Linearity (r²) | Limit of Quantification (LOQ) |
| HPLC-UV | Nicotinamide in bulk and pharmaceutical dosage forms | 99.1% - 100.8%[1] | < 2.0%[1][2] | > 0.999[2] | 310 ng/mL[2] |
| UHPLC-UV | Nicotinamide and Ferulic Acid | Close to 100%[2][3] | < 2.0%[2][3] | > 0.998[2][3] | Not specified |
| LC-MS/MS | Nicotinamide Mononucleotide (NMN) in biological samples (plasma) | Not explicitly stated as % recovery, but demonstrated to be accurate through the use of double isotopic standards[4] | Not explicitly stated, but method demonstrated to be robust[5] | Not specified | Not specified |
| Spectrophotometry | N-hydroxymethyl nicotinamide | Average recovery of 99.962% | Intra-day: 1.629%, Inter-day: 1.389%[6] | Obeys Beer's law in the 1-8x10⁻³ mol/L range | Not specified |
Note: The data presented is for nicotinamide and its derivatives as a proxy for this compound. Performance for this compound should be validated specifically.
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
-
Instrumentation: Agilent 1100 HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.3% trimethylamine adjusted to pH 2.75 (e.g., 30:30:40 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 268 nm.[3]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm membrane filter before injection.[7]
-
Validation Parameters: Accuracy is determined by the recovery of spiked placebo samples. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates at different concentration levels.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in biological matrices like plasma or tissue homogenates.
-
Instrumentation: LC-MS/MS system (e.g., LCMS-8060 NX System).[5]
-
Column: C18 analytical column (e.g., Shim-pack GIST C18, 50 × 2.1 mm, 2 µm).[5]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for neonicotinoids and their metabolites.[8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]
-
Sample Preparation: Protein precipitation is a common method for plasma samples. An internal standard (ideally, a stable isotope-labeled version of this compound) should be added before precipitation to correct for matrix effects and extraction variability.[5]
-
Validation: Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range over several days.[9]
Spectrophotometric Method
This method is a simpler, more accessible technique suitable for higher concentration samples.
-
Principle: The method may involve a chemical reaction to produce a colored product that can be measured. For instance, N-hydroxymethyl nicotinamide can be converted to an acetate, followed by hydroxamation and complexation with iron (III) to form a colored chelate.[10]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
React the sample containing this compound with the appropriate reagents to develop a color.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax).[10]
-
Quantify the concentration using a calibration curve prepared from standard solutions.
-
-
Validation: Accuracy is assessed by the standard addition method or by analyzing samples of known concentration. Precision is determined by repeated measurements of the same sample.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analytical determination of this compound, from sample preparation to data analysis.
References
- 1. ajprui.com [ajprui.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. researchtrends.net [researchtrends.net]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. SPECTROPHOTOMETRIC DETERMINATION OF N-HYDROXYMETHYL NICOTINAMIDE | Semantic Scholar [semanticscholar.org]
Establishing Linearity for 6-Hydroxynicotinamide Calibration: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity of a calibration curve is a critical step in the validation of any quantitative analytical method. This guide provides a comparative overview of analytical techniques and detailed protocols relevant to the quantification of 6-Hydroxynicotinamide, a metabolite of nicotinamide. While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide leverages data from closely related compounds, such as nicotinamide and its derivatives, to provide a robust framework for establishing linearity. The principles and experimental protocols outlined here serve as a strong starting point for the development and validation of a quantitative assay for this compound.
Performance Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound will depend on the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of nicotinamide and its metabolites.
The following table summarizes key linearity parameters from published methods for nicotinamide and a related metabolite, which can be used as a reference for what to expect when developing a method for this compound.
| Analyte | Method | Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Nicotinamide | HPLC-UV | 25-150 ppm | > 0.999 | Not Specified | Not Specified | [1] |
| Nicotinamide | RP-HPLC | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 6-chloronicotinoic acid | SPE-LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Methionine, Pyridoxine hydrochloride and Nicotinamide | RP-HPLC | Not Specified | Not Specified | Specified | Specified | [2] |
Note: The data presented above is for nicotinamide and a related chlorinated nicotinic acid. Specific linearity parameters for this compound must be determined experimentally.
Experimental Protocol: Establishing a Calibration Curve for this compound by RP-HPLC
This protocol provides a detailed methodology for establishing a calibration curve for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is a representative protocol and may require optimization for your specific instrumentation and sample matrix.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Formic acid or acetic acid (for pH adjustment)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
A typical mobile phase for the analysis of nicotinamide-related compounds consists of a mixture of an aqueous buffer and an organic solvent. An example is provided below:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
Prepare a series of at least six calibration standards by serial dilution of the stock solution. The concentration range should be chosen to bracket the expected concentration of this compound in the samples.
Example for a 1-100 µg/mL range:
-
Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: From the intermediate stock, prepare the following dilutions in 10 mL volumetric flasks:
| Standard Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Stock (mL) | Final Volume (mL) |
| 1 | 0.1 | 10 |
| 5 | 0.5 | 10 |
| 10 | 1.0 | 10 |
| 25 | 2.5 | 10 |
| 50 | 5.0 | 10 |
| 100 | 10.0 (from stock) | 10 |
Chromatographic Conditions
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution. For example, 80% Mobile Phase A and 20% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with the DAD.
Data Analysis
-
Inject each calibration standard in triplicate.
-
Integrate the peak area of this compound for each chromatogram.
-
Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.995 is generally considered acceptable for good linearity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for establishing the linearity of a calibration curve.
Caption: Experimental workflow for establishing calibration curve linearity.
This comprehensive guide provides a foundational understanding and a practical framework for establishing the linearity of a calibration curve for this compound. By following the detailed experimental protocol and adapting it to specific laboratory conditions, researchers can confidently develop and validate a robust analytical method for the accurate quantification of this important metabolite.
References
The Enzymatic Activity of 6-Hydroxynicotinamide and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of small molecules is paramount. This guide provides a comparative analysis of the enzymatic activity of 6-Hydroxynicotinamide and its analogs. It is important to note that while data on closely related compounds is available, direct and comprehensive enzymatic studies on this compound are not extensively reported in the current scientific literature. This guide, therefore, focuses on the enzymatic activities of its closest structural analogs to provide a valuable reference point and to highlight areas for future research.
Comparative Analysis of Enzymatic Activity
The enzymatic activity of this compound and its analogs is varied, with inhibitory effects observed against several key enzymes. The following table summarizes the available quantitative data for analogs of this compound.
| Compound | Enzyme Target | Enzyme Class | Organism | Activity Type | Ki / IC50 |
| 6-Hydroxynicotinaldehyde | 6-Hydroxynicotinic acid 3-monooxygenase (NicC) | Monooxygenase | Bordetella bronchiseptica RB50 | Competitive Inhibitor | Ki = 3000 ± 400 μM[1] |
| Nicotinamide | Cytochrome P450 2D6 (CYP2D6) | Cytochrome P450 | Human | Inhibitor | Ki = 19 ± 4 mM[2] |
| Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 | Human | Inhibitor | Ki = 13 ± 3 mM[2] | |
| Cytochrome P450 2E1 (CYP2E1) | Cytochrome P450 | Human | Inhibitor | Ki = 13 ± 8 mM[2] | |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) | Cytochrome P450 | Human | Inhibitor | Ki = 3.8 ± 0.3 mM[2] |
| Nicotinamide Derivative (Compound 4b) | Succinate Dehydrogenase (SDH) | Oxidoreductase | Botrytis cinerea | Inhibitor | IC50 = 3.18 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Inhibition of 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC)
This assay determines the inhibitory effect of compounds on the activity of NicC, a flavin-dependent monooxygenase.
-
Enzyme and Substrate: Purified NicC enzyme from Bordetella bronchiseptica RB50. The natural substrate is 6-hydroxynicotinic acid (6-HNA).
-
Assay Principle: The enzymatic reaction involves the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine, with the concomitant oxidation of NADH to NAD+. The reaction progress is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.
-
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 8.0), NADH, and the purified NicC enzyme.
-
The inhibitor (e.g., 6-hydroxynicotinaldehyde) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate, 6-HNA.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation. The inhibition constant (Ki) is determined from plots of 1/v versus 1/[S] at different inhibitor concentrations (Lineweaver-Burk plot).[1]
-
Inhibition of Human Cytochrome P450 Enzymes
This in vitro assay assesses the inhibitory potential of compounds against various human cytochrome P450 (CYP) isoforms.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.
-
Assay Principle: The activity of specific CYP isoforms is measured using fluorescent probe substrates that are converted into fluorescent metabolites. The inhibition of this conversion by a test compound is quantified.
-
Procedure:
-
Human liver microsomes or recombinant CYP enzymes are incubated with a specific fluorescent probe substrate and a NADPH-generating system in a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The test compound (e.g., nicotinamide or nicotinic acid) is added at a range of concentrations.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
After a specific incubation period at 37°C, the reaction is stopped (e.g., by adding acetonitrile).
-
The formation of the fluorescent metabolite is measured using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is known.[2]
-
Inhibition of Succinate Dehydrogenase (SDH)
This assay evaluates the inhibitory activity of compounds against succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.
-
Enzyme Source: Mitochondria isolated from the target organism (e.g., Botrytis cinerea).
-
Assay Principle: SDH activity is measured by monitoring the reduction of a specific substrate, which is coupled to the reduction of a colorimetric or fluorescent probe.
-
Procedure:
-
Isolated mitochondria are incubated in a reaction buffer containing succinate as the substrate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of a dye such as 2,6-dichlorophenolindophenol (DCPIP), and the reduction of the dye is monitored spectrophotometrically.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of SDH activity, is calculated from the dose-response curve.[3]
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. figshare.com [figshare.com]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 6-Hydroxynicotinamide as a Cancer Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and reliable cancer biomarkers is a continuous endeavor. Altered nicotinamide metabolism has been increasingly implicated in the progression of various cancers. This guide explores the potential of 6-Hydroxynicotinamide, a metabolite of nicotinamide, as a new biomarker in this domain. We present a comparative analysis with established biomarkers of altered nicotinamide metabolism, namely Nicotinamide N-methyltransferase (NNMT) and its product, 1-methylnicotinamide (1-MNA), supported by experimental data and detailed methodologies.
Introduction to Nicotinamide Metabolism and Cancer
Nicotinamide, a form of vitamin B3, is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a vital role in cellular metabolism and energy production. In many cancer types, the metabolic pathways involving nicotinamide are dysregulated to meet the high energetic and biosynthetic demands of tumor cells. This has led to the investigation of various metabolites and enzymes within this pathway as potential biomarkers for cancer detection, prognosis, and therapeutic monitoring.
This compound: A Novel Contender
Recent studies have identified this compound as a urinary metabolite of nicotinamide in mammals. Its formation is a result of tissue-based enzymatic activity, not intestinal microflora. While research into its role as a specific disease biomarker is in its nascent stages, its position within the altered nicotinamide metabolic pathway in cancer suggests it could be a valuable, non-invasive indicator of tumorigenesis or therapeutic response.
Comparative Analysis: this compound vs. Established Biomarkers
To objectively evaluate the potential of this compound, we compare it with two more extensively studied biomarkers of nicotinamide metabolism in cancer: Nicotinamide N-methyltransferase (NNMT) and 1-methylnicotinamide (1-MNA).
| Biomarker | Description | Sample Type(s) | Reported Association with Cancer |
| This compound | A metabolite of nicotinamide. | Urine | Potential: Altered excretion may reflect shifts in nicotinamide metabolism associated with cancer. |
| Nicotinamide N-methyltransferase (NNMT) | An enzyme that catalyzes the methylation of nicotinamide. | Tumor Tissue, Serum, Urine, Saliva | Established: Overexpression is observed in a wide range of cancers, including those of the colorectum, lung, bladder, and kidney.[1][2][3] It is often associated with poor prognosis.[1][4] |
| 1-methylnicotinamide (1-MNA) | The product of the NNMT-catalyzed reaction. | Serum, Urine, Tumor Tissue | Established: Altered levels are found in various cancers. For instance, decreased serum levels have been identified in patients progressing from cirrhosis to hepatocellular carcinoma.[5][6] In ovarian cancer, T cells infiltrating the tumor show an enrichment of 1-MNA.[7][8] |
Quantitative Data Summary
The following table summarizes available quantitative data for the established biomarkers, NNMT and 1-MNA, in different cancer types. Data for this compound is currently limited and represents a key area for future research.
| Cancer Type | Biomarker | Method | Fold Change / Concentration Change | Reference |
| Colorectal Cancer | NNMT | Serum ELISA | Significantly higher than in healthy controls, outperforming CEA in diagnostic significance.[2] | [2] |
| Gastric Cancer | NNMT | Immunohistochemistry (IHC) | High stromal expression is an independent risk factor for poor prognosis.[1] | [1] |
| Bladder Cancer | NNMT | Urine Analysis | Significantly higher expression in the urine of patients compared to controls.[2] | [2] |
| Renal Cell Carcinoma | NNMT | Proteomic Analysis | Identified as a reliable biomarker for clear cell RCC detection, especially in late-stage disease.[3] | [3] |
| Hepatocellular Carcinoma | 1-MNA | Untargeted Metabolomics | Persistent and significant decrease in serum of patients progressing from cirrhosis to HCC.[5][6] | [5][6] |
| Ovarian Cancer | 1-MNA | Metabolomics | Enrichment in tumor-infiltrating T cells compared to ascites.[7][8] | [7][8] |
| Breast Cancer | NNMT/1-MNA | Not Specified | NNMT is highly expressed and positively correlates with tumor grade and stage. 1-MNA, its metabolite, drives cell-cycle progression.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the quantification of the discussed biomarkers.
Quantification of this compound in Urine (Proposed Method)
As a potential urinary biomarker, a sensitive and specific method for the quantification of this compound is required. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method would be the gold standard.
1. Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. A mixed-mode cation exchange and reverse-phase cartridge could be suitable.
-
Elute the analyte and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Quantification of NNMT in Tumor Tissue by Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
2. Staining:
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against NNMT (specific clone and dilution to be optimized, e.g., rabbit polyclonal, 1:100 dilution) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
3. Analysis:
-
Score the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor cells.
-
Calculate an H-score (Intensity score × Percentage of positive cells) for semi-quantitative analysis.
Quantification of 1-MNA in Urine by LC-MS/MS
1. Sample Preparation:
-
Thaw urine samples and centrifuge to pellet any precipitates.
-
Dilute the urine sample (e.g., 1:10) with an internal standard solution (e.g., isotopically labeled 1-MNA).
-
Further dilute with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column with an isocratic or gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 1-MNA and its internal standard.
3. Data Analysis:
-
Generate a calibration curve using standards of known 1-MNA concentrations.
-
Quantify the concentration of 1-MNA in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
Caption: Nicotinamide metabolism and its link to cancer.
Caption: A generalized workflow for biomarker validation.
Conclusion and Future Directions
While NNMT and 1-MNA are established as promising biomarkers for various cancers, with substantial data supporting their roles in tumorigenesis and as prognostic indicators, this compound represents a novel and largely unexplored avenue. Its potential as a non-invasive urinary biomarker warrants further investigation. Future studies should focus on:
-
Developing and validating a robust analytical method for the quantification of this compound in biological fluids.
-
Conducting large-scale clinical studies to evaluate the correlation between urinary this compound levels and the presence, progression, and therapeutic response of different cancers.
-
Investigating the specific enzymatic pathways leading to the formation of this compound in cancer cells to better understand its biological significance.
The exploration of this compound could open new doors for the development of sensitive and specific biomarkers for cancer, ultimately aiding in earlier diagnosis and more effective, personalized treatment strategies.
References
- 1. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic value of nicotinamide N-methyltransferase in human cancers: Evidence from a meta-analysis and database validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1-Methylnicotinamide as a specific biomarker for the progression of cirrhosis to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1-Methylnicotinamide as a specific biomarker for the progression of cirrhosis to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NNMT/1-MNA Promote Cell-Cycle Progression of Breast Cancer by Targeting UBC12/Cullin-1-Mediated Degradation of P27 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of 6-Hydroxynicotinamide Across Species: A Pharmacokinetic and Metabolic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic and metabolic profiles of 6-Hydroxynicotinamide, a metabolite of nicotinamide, across various species. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for preclinical to clinical translation in drug development. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key metabolic pathways.
Pharmacokinetic Profile Comparison
While comprehensive, directly comparative pharmacokinetic data for this compound across multiple species remains limited in publicly available literature, this section compiles and extrapolates from studies on its parent compound, nicotinamide, and related pyridine compounds to provide a comparative overview. The following table summarizes key pharmacokinetic parameters for nicotinamide, offering insights into potential species-specific variations that may influence the disposition of its metabolite, this compound.
| Parameter | Human | Mouse | Rat | Dog |
| Route of Administration | Oral | Intraperitoneal (i.p.) | N/A | Intravenous (i.v.), Intramuscular (i.m.), Oral |
| Dose | Up to 6 g | 100-1000 mg/kg | N/A | 20 mg/kg (HI-6) |
| Tmax (Time to Peak Concentration) | ~45 min | N/A | N/A | N/A |
| Elimination Half-life (t½) | Increases with dose (non-linear) | Not dose-dependent | N/A | ~48.2 min (HI-6, i.v.) |
| Key Metabolites | Nicotinamide-N-oxide, this compound (minor) | Nicotinamide-N-oxide | N/A | Unchanged drug (HI-6) |
Metabolic Pathways
Nicotinamide undergoes metabolism primarily in the liver. One of the metabolic routes involves hydroxylation to form this compound. The enzymes involved in this process can vary across species, leading to different metabolic profiles.
Safety Operating Guide
Proper Disposal of 6-Hydroxynicotinamide: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 6-Hydroxynicotinamide, aligning with general laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks and ensure compliance.
Summary of Key Information
The following table summarizes the essential hazard and disposal information for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 3670-59-5 | [1] |
| Molecular Formula | C6H6N2O2 | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [3] |
| Environmental Hazards | Not classified as an environmental hazard under ADR/RID, IMDG, or IATA. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye irritation.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[5][6]
-
Solid vs. Liquid Waste:
-
Solid this compound: Collect in a designated solid waste container.
-
Solutions containing this compound: Collect in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
Disposal of Empty Containers
Empty containers that previously held this compound must be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[7][8]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[7][8]
-
Container Disposal: After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7][8]
Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][6]
-
Location: The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[4][5]
-
Container Management: Keep the waste container securely closed except when adding waste.[9]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.[9]
-
Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste in your SAA.[5][7]
Arranging for Waste Disposal
-
Waste Pickup: Once the hazardous waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Complete any required waste pickup forms accurately, providing all necessary information about the waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
- 1. This compound | 3670-59-5 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling 6-Hydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Hydroxynicotinamide, ensuring a secure laboratory environment. Adherence to these procedural steps is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields are required to protect against dust particles and splashes.[2][3] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves are recommended.[4][5] Regularly inspect gloves for any signs of degradation or puncture. Change gloves every 30 to 60 minutes or immediately if contaminated.[6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat must be worn to prevent skin contact.[3] |
| Respiratory Protection | Respirator | When handling the powder form, a NIOSH-approved N95 or FFP2 dust mask is necessary to prevent inhalation.[7][8][9][10] For large quantities or potential for significant aerosolization, a half-mask respirator with particulate filters may be required.[11] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times.[12] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that a calibrated analytical balance is available within the fume hood if weighing the powder.[13]
- Confirm the location and functionality of the nearest safety shower and eyewash station.
- Assemble all necessary equipment and reagents before commencing work.
- Don all required PPE as specified in Table 1.
2. Handling the Solid Compound:
- Perform all manipulations of powdered this compound within a certified chemical fume hood to control dust.
- Use a spatula or other appropriate tool to handle the solid. Avoid scooping directly from the container with weighing paper.
- If weighing, tare a suitable container on the balance inside the fume hood. Carefully add the compound to the container, minimizing any dust generation.
- Close the primary container of this compound immediately after use.
3. Preparing Solutions:
- When dissolving the solid, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
- If sonication or heating is required, ensure the container is appropriately sealed or use a condenser to prevent aerosolization.
4. Post-Handling:
- Decontaminate all surfaces and equipment immediately after use following the protocol in the "Decontamination and Disposal Plan" section.
- Carefully remove PPE, avoiding self-contamination, and dispose of it as outlined in the disposal plan.
- Wash hands thoroughly with soap and water after removing gloves.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Protocol:
-
Work Surfaces: Wipe down all surfaces where this compound was handled with a damp paper towel to collect any residual powder without creating dust.[6] Follow this with a thorough cleaning using a laboratory-grade detergent and water.
-
Equipment: Spatulas, glassware, and other reusable equipment should be rinsed with a suitable solvent in which this compound is soluble. This rinsate must be collected as hazardous waste. Following the initial rinse, wash the equipment with laboratory detergent and water.
-
Spills: In case of a small spill, carefully dampen the material with a wet paper towel to avoid raising dust.[13] Use absorbent pads to clean up the spill. Place all contaminated materials in a sealed bag for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Protocol:
All waste generated from handling this compound must be treated as hazardous waste.
Table 2: Waste Disposal Plan for this compound
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous waste. Do not dispose of down the drain.[7] |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste bag or container. This includes items like weighing paper, pipette tips, and contaminated vials. |
| Contaminated PPE | Disposable gloves, masks, and lab coats should be placed in a sealed plastic bag and disposed of as solid hazardous waste.[13][14] |
| Empty Stock Containers | Triple-rinse the empty container with a suitable solvent.[7] The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste. |
Experimental Workflow and Safety Procedures
Caption: Procedural workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. EN 374 and Chemical Resistance Ratings: A Complete Overview - Blog [droppe.com]
- 5. lakeland.com [lakeland.com]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 9. coopersafety.com [coopersafety.com]
- 10. homedepot.com [homedepot.com]
- 11. bestsafetyequipments.com [bestsafetyequipments.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. tmi.utexas.edu [tmi.utexas.edu]
- 14. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
